Product packaging for (2R)-2,3-diaminopropan-1-ol(Cat. No.:)

(2R)-2,3-diaminopropan-1-ol

Cat. No.: B15095681
M. Wt: 90.12 g/mol
InChI Key: QHBWSLQUJMHGDB-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2,3-Diaminopropan-1-ol is a chiral amino alcohol that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound is particularly significant as a synthetic intermediate for the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), a structural motif found in various antitumor antibiotics like bleomycins, as well as in numerous bioactive peptides and peptidomimetics . Its utility extends to the synthesis of modified oligonucleotides, where it can be incorporated to increase stability . The synthetic approach often uses appropriately protected 2,3-diaminopropanols, obtained from chiral pool starting materials like D-serine, to preserve the absolute configuration at the chiral center throughout subsequent synthetic steps . The (2R) stereochemistry is crucial for achieving the desired stereochemical outcomes in final target molecules. Researchers value this compound for introducing a diamino alcohol functional group that can be further elaborated; the primary alcohol can be oxidized to install a carboxylic acid group, while the two amino functions can be orthogonally protected for use in solid-phase peptide synthesis . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N2O B15095681 (2R)-2,3-diaminopropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H10N2O

Molecular Weight

90.12 g/mol

IUPAC Name

(2R)-2,3-diaminopropan-1-ol

InChI

InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m1/s1

InChI Key

QHBWSLQUJMHGDB-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CO)N)N

Canonical SMILES

C(C(CO)N)N

Origin of Product

United States

Foundational & Exploratory

(2R)-2,3-diaminopropan-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (2R)-2,3-Diaminopropan-1-ol: Chemical Properties and Structure

Introduction

This compound, a chiral amino alcohol, serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring two primary amine groups and a primary alcohol, allows for a variety of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for coordination chemistry. This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound and its related isomers.

Chemical Structure and Identification

The fundamental structure of 2,3-diaminopropan-1-ol consists of a three-carbon propane backbone with amino groups at positions 2 and 3, and a hydroxyl group at position 1. The "(2R)" designation specifies the stereochemistry at the chiral center (carbon 2).

Caption: 2D structure of this compound.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name This compound
Molecular Formula C₃H₁₀N₂O [1][2]
InChI InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m1/s1
InChIKey QHBWSLQUJMHGDB-GSVOUGTGSA-N
SMILES C(--INVALID-LINK--N)N
CAS Number 2811-20-3 (racemic) [2][3]

| PubChem CID | 11829361 ((2S)-isomer) |[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-diaminopropan-1-ol is presented below. It is important to note that some of the experimental data may refer to the racemic mixture or the (2S)-enantiomer, which will have identical physical properties to the (2R)-enantiomer, with the exception of optical activity.

Table 2: Physicochemical Data

Property Value Reference
Molecular Weight 90.12 g/mol [1]
Exact Mass 90.079312947 Da [1]
XLogP3 -2.3 [1]
Hydrogen Bond Donor Count 3 [1][4]
Hydrogen Bond Acceptor Count 3 [1][4]
Rotatable Bond Count 2 [1][4]
Topological Polar Surface Area 72.3 Ų [1]
pKa (predicted) 12.60 ± 0.10 [3]

| Solubility | Very soluble in water. |[4] |

Synthesis Protocols

The synthesis of enantiomerically pure 2,3-diaminopropan-1-ols often starts from chiral precursors. One documented approach utilizes D-serine.

Synthesis from D-Serine

A synthetic route to protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters involves the use of 2,3-diaminopropanols derived from D-serine as intermediates.[5] A general workflow for such a synthesis is outlined below.

Experimental Workflow: Synthesis from D-Serine

synthesis_workflow General Synthetic Workflow from D-Serine D_Serine D-Serine Weinreb_Amide Weinreb-Nahm Amide Formation D_Serine->Weinreb_Amide Reduction Reduction (e.g., LiAlH4) Weinreb_Amide->Reduction Aldehyde α-Amino Aldehyde Reduction->Aldehyde Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Protected_DAP_ol Protected this compound Reductive_Amination->Protected_DAP_ol

Caption: Synthetic pathway from D-Serine to a protected form of this compound.

Detailed Experimental Steps (Illustrative Example):

  • Weinreb-Nahm Amide Formation: The starting material, a protected D-serine, is reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb-Nahm amide.[5]

  • Reduction to Aldehyde: The resulting amide is then reduced, for example using lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF), to yield the α-amino aldehyde.[5]

  • Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine or sulfonamide to introduce the second amino group, yielding the protected 2,3-diaminopropan-1-ol.[5]

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives and related compounds have shown biological activity. It is a precursor for synthesizing molecules that can interact with biological macromolecules like DNA.[6][7][8]

Logical Relationship: From Intermediate to Bioactive Compound

logical_relationship Role as a Synthetic Intermediate DAP_ol This compound Derivatization Chemical Derivatization DAP_ol->Derivatization Bioactive_Molecules Biologically Active Molecules Derivatization->Bioactive_Molecules Applications Pharmaceuticals, Biochemical Probes, etc. Bioactive_Molecules->Applications

Caption: The role of this compound as a precursor to bioactive molecules.

Derivatives of the related 1,3-diamino-2-propanol have been investigated for their relaxant effects on rat tracheal rings, suggesting potential applications in developing treatments for respiratory conditions.[9] Additionally, it serves as a versatile bidentate diamine ligand in the synthesis of various organometallic compounds.[7][8]

Safety and Handling

This compound and its isomers are corrosive and can cause severe skin burns and eye damage.[10][11][12] Proper personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[10][11][12] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[10][11] This compound is also noted to be air-sensitive.[11]

Table 3: Hazard Information

Hazard Statement Description Reference
H314 Causes severe skin burns and eye damage.

| H318 | Causes serious eye damage. |[10] |

In case of contact, immediate medical attention is required. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash off immediately with soap and plenty of water.[10][11]

Conclusion

This compound is a chiral molecule of significant interest in synthetic and medicinal chemistry. Its well-defined structure and multiple functional groups provide a scaffold for the development of a wide range of derivatives with potential biological activities. The synthetic routes, often starting from readily available chiral precursors like D-serine, allow for the production of enantiomerically pure forms of this compound. Due to its corrosive nature, strict adherence to safety protocols is essential during its handling and use. Further research into the applications of its derivatives may unveil novel therapeutic agents and research tools.

References

An In-Depth Technical Guide to the Synthesis of Chiral 2,3-Diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 2,3-diaminopropan-1-ol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. Its vicinal diamine and primary alcohol functionalities, combined with its stereochemistry, make it a versatile scaffold for the introduction of molecular diversity. This technical guide provides a comprehensive overview of the primary synthetic routes to enantiomerically pure 2,3-diaminopropan-1-ol, with a focus on detailed experimental protocols and comparative data.

Synthesis from D-Serine: A Chiral Pool Approach

A prevalent and reliable strategy for the synthesis of chiral 2,3-diaminopropan-1-ol utilizes the readily available and inexpensive chiral precursor, D-serine. This approach leverages the inherent stereochemistry of the starting material to establish the desired chirality in the final product. The general synthetic pathway involves the protection of the amino and hydroxyl groups of D-serine, followed by the conversion of the carboxylic acid to a key aldehyde intermediate, and subsequent reductive amination to introduce the second amino group.

A common implementation of this strategy begins with the protection of the α-amino group of O-tert-butyl-D-serine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Nα-Fmoc-O-tert-butyl-D-serine is then converted to its Weinreb amide derivative. This intermediate is subsequently reduced to the corresponding aldehyde, which is then subjected to a titanium(IV) isopropoxide-assisted reductive amination with a suitable amine, such as benzylamine, to yield the protected 2,3-diaminopropan-1-ol.

Experimental Protocols:

1. Synthesis of Nα-Fmoc-O-tert-butyl-D-serine Weinreb Amide:

  • To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1.0 eq) in dichloromethane (DCM), N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) are added at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The resulting suspension is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the Weinreb amide.

2. Synthesis of Nα-Fmoc-O-tert-butyl-D-serinal:

  • To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, lithium aluminum hydride (LiAlH4) (1.5 eq) is added portion-wise.

  • The reaction is stirred at 0 °C for 1-2 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated to yield the crude aldehyde, which is often used in the next step without further purification.

3. Synthesis of (S)-N-((R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)-9H-fluorene-9-carboxamide (Protected 2,3-Diaminopropan-1-ol):

  • To a solution of the crude aldehyde in ethanol, benzylamine (1.2 eq) and titanium(IV) isopropoxide (1.5 eq) are added.

  • The mixture is stirred at room temperature for 2-4 hours to facilitate imine formation.

  • Sodium borohydride (NaBH4) (2.0 eq) is then added portion-wise, and the reaction is stirred overnight.

  • The reaction is quenched with water, and the resulting precipitate is filtered.

  • The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give the desired protected 2,3-diaminopropan-1-ol.

Quantitative Data for Synthesis from D-Serine:
StepStarting MaterialProductReagentsYield (%)Reference
1. Weinreb Amide FormationNα-Fmoc-O-tert-butyl-D-serineNα-Fmoc-O-tert-butyl-D-serine Weinreb AmideN,O-dimethylhydroxylamine HCl, DCC, DCM~95%
2. Aldehyde FormationNα-Fmoc-O-tert-butyl-D-serine Weinreb AmideNα-Fmoc-O-tert-butyl-D-serinalLiAlH4, THF~90%
3. Reductive AminationNα-Fmoc-O-tert-butyl-D-serinalProtected (S)-2,3-diaminopropan-1-olBenzylamine, Ti(OiPr)4, NaBH4, Ethanol80-90%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Asymmetric Synthesis Strategies

While the chiral pool approach from serine is effective, asymmetric synthesis from achiral precursors offers an alternative and often more flexible route to chiral 2,3-diaminopropan-1-ol. These methods involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-dihydroxylation and amination of alkenes.[1][2] This reaction can be applied to an appropriate allylic alcohol derivative to introduce the amino and hydroxyl groups in a stereocontrolled manner. For the synthesis of 2,3-diaminopropan-1-ol, a suitable starting material would be an N-protected allylamine. The choice of chiral ligand (derived from dihydroquinidine or dihydroquinine) determines the enantioselectivity of the product.

Asymmetric Hydroamination

Catalytic asymmetric hydroamination of alkenes presents another direct approach.[3] Intramolecular hydroamination of a suitably protected homoallylic amine can lead to the formation of a chiral cyclic intermediate, which can then be further elaborated to 2,3-diaminopropan-1-ol. Alternatively, intermolecular hydroamination of a protected allylic alcohol could also be envisioned.

Synthesis from Chiral Aziridines

Chiral aziridines are versatile intermediates in organic synthesis, and their ring-opening reactions provide a reliable method for the stereospecific introduction of nucleophiles. The synthesis of chiral 2,3-diaminopropan-1-ol can be achieved by the nucleophilic ring-opening of a chiral aziridine-2-methanol derivative.[4] The aziridine can be prepared from a chiral starting material, such as an amino acid, or through asymmetric aziridination of an alkene. The regioselective ring-opening at the C3 position with an amine nucleophile, followed by deprotection, affords the desired product.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and amino alcohols.[5] Transaminases, for example, can be employed for the asymmetric amination of a suitable keto-alcohol precursor. The high stereoselectivity of enzymes can lead to products with excellent enantiomeric purity under mild reaction conditions.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis from D-Serine Serine Nα-Fmoc-O-tert-butyl-D-serine Weinreb Weinreb Amide Serine->Weinreb N,O-dimethyl- hydroxylamine HCl, DCC Aldehyde Aldehyde Weinreb->Aldehyde LiAlH4 Product Protected 2,3-Diaminopropan-1-ol Aldehyde->Product 1. Benzylamine, Ti(OiPr)4 2. NaBH4

Caption: Synthetic workflow for chiral 2,3-diaminopropan-1-ol from D-serine.

G cluster_1 Asymmetric Synthesis Strategies cluster_1a Sharpless Asymmetric Aminohydroxylation cluster_1b Asymmetric Hydroamination AllylAmine N-Protected Allylamine AA_Product Protected 2,3-Diaminopropan-1-ol AllylAmine->AA_Product OsO4, Chiral Ligand, Nitrogen Source AllylOH Protected Allylic Alcohol HA_Product Protected 2,3-Diaminopropan-1-ol AllylOH->HA_Product Amine Source, Chiral Catalyst

Caption: Overview of asymmetric routes to chiral 2,3-diaminopropan-1-ol.

G cluster_2 Synthesis from Chiral Aziridine Aziridine Chiral Aziridine- 2-methanol RingOpening Ring-Opened Intermediate Aziridine->RingOpening Amine Nucleophile Az_Product Protected 2,3-Diaminopropan-1-ol RingOpening->Az_Product Deprotection

Caption: Synthetic pathway from a chiral aziridine intermediate.

Conclusion

The synthesis of chiral 2,3-diaminopropan-1-ol can be accomplished through several strategic approaches. The use of D-serine as a chiral precursor is a well-established and reliable method. For greater flexibility and access to both enantiomers, asymmetric methods such as Sharpless aminohydroxylation and catalytic hydroamination offer powerful alternatives. Furthermore, the ring-opening of chiral aziridines and enzymatic transformations provide additional synthetic routes with high stereocontrol. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific stereoisomer required. This guide provides the foundational knowledge and detailed protocols to aid researchers in the successful synthesis of this important chiral building block.

References

Spectroscopic Analysis of (2R)-2,3-diaminopropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2R)-2,3-diaminopropan-1-ol, a chiral building block of significant interest in pharmaceutical development. Due to the limited availability of published, comprehensive raw spectroscopic data for this specific enantiomer, this guide presents expected spectroscopic characteristics based on established principles and data from structurally related compounds. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are based on the analysis of its functional groups (two primary amines, one primary alcohol) and the chiral center at the C2 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationNotes
H on C1 (CH₂OH)3.4 - 3.7Doublet of doublets (dd)2HDiastereotopic protons due to adjacent chiral center.
H on C2 (CH(NH₂))2.8 - 3.2Multiplet (m)1HComplex splitting due to coupling with protons on C1 and C3.
H on C3 (CH₂NH₂)2.6 - 2.9Doublet of doublets (dd)2HDiastereotopic protons due to adjacent chiral center.
OHBroad singlet1HChemical shift is concentration and solvent dependent; may exchange with D₂O.
NH₂ (at C2)Broad singlet2HChemical shift is concentration and solvent dependent; may exchange with D₂O.
NH₂ (at C3)Broad singlet2HChemical shift is concentration and solvent dependent; may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C1 (CH₂OH)65 - 70Attached to the hydroxyl group.
C2 (CH(NH₂))50 - 55Chiral center, attached to an amino group.
C3 (CH₂NH₂)45 - 50Attached to a primary amino group.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H Stretch3200 - 3600Strong, BroadHydrogen-bonded hydroxyl group.[1][2]
N-H Stretch3300 - 3500Medium, DoubletPrimary amine N-H stretching.
C-H Stretch2850 - 3000MediumAliphatic C-H stretching.
N-H Bend1590 - 1650MediumPrimary amine N-H bending (scissoring).
C-O Stretch1000 - 1260StrongPrimary alcohol C-O stretching.[1]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

AnalysisPredicted m/zNotes
Molecular Ion [M]⁺90.0793For the molecular formula C₃H₁₀N₂O.
[M+H]⁺91.0871Protonated molecule, commonly observed in ESI-MS.
Major Fragments73, 60, 44, 30Plausible fragments from loss of NH₃, CH₂OH, CH₂NH₂, and subsequent rearrangements.
Chiroptical Spectroscopy

Table 5: Expected Chiroptical Spectroscopy Data for this compound

TechniqueExpected ObservationNotes
Circular Dichroism (CD)Non-zero CD spectrum with Cotton effects.The presence of a chiral center will lead to differential absorption of left and right circularly polarized light. The sign and magnitude of the Cotton effects are specific to the (R)-enantiomer.
Optical Rotatory Dispersion (ORD)Non-zero optical rotation.The molecule will rotate the plane of polarized light. The specific rotation is a characteristic physical constant.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the identity of exchangeable protons (OH, NH₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If desired, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.[4]

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of this compound directly onto the ATR crystal.

    • Acquire the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule. Due to the polar nature of the analyte, derivatization may be necessary to improve chromatographic separation and ionization efficiency.[5][6][7][8]

Materials:

  • This compound

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol with formic acid or ammonium acetate)

  • Liquid chromatography-mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the analyte using a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent).

    • Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Chiroptical Spectroscopy (Circular Dichroism)

Objective: To confirm the enantiomeric purity and determine the absolute configuration (if a reference spectrum is available).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol, water)

  • CD spectrometer

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound of a known concentration in the chosen solvent.

  • Instrument Setup:

    • Turn on the CD spectrometer and allow the lamp to warm up.

    • Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the cuvette.

    • Record the CD spectrum of the sample over a suitable wavelength range (typically 190-400 nm).

    • The resulting spectrum will show positive and/or negative peaks (Cotton effects) characteristic of the (R)-enantiomer.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in LC-MS Grade Solvent Sample->Dilution Neat Neat Sample Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Dissolution->NMR CD Circular Dichroism Dissolution->CD or Dilution MS LC-MS/MS Dilution->MS IR FTIR (ATR) Neat->IR Structure Structural Elucidation NMR->Structure MW Molecular Weight & Fragmentation MS->MW Func_Groups Functional Group Identification IR->Func_Groups Chirality Chirality & Enantiomeric Purity Confirmation CD->Chirality Final Comprehensive Spectroscopic Characterization Structure->Final MW->Final Func_Groups->Final Chirality->Final

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to (2R)-2,3-diaminopropan-1-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-diaminopropan-1-ol is a chiral trifunctional amino alcohol that holds significant promise as a versatile building block in synthetic organic chemistry and drug discovery. Its vicinal diamine and primary alcohol functionalities, combined with its defined stereochemistry, make it an attractive scaffold for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis from D-serine, and a discussion of its potential applications in research and drug development, with a particular emphasis on the importance of chirality.

Physical and Chemical Properties

Precise experimental data for the physical properties of the enantiomerically pure this compound is not extensively available in public literature. However, data for its enantiomer, (2S)-2,3-diaminopropan-1-ol, and the racemic mixture, 2,3-diaminopropan-1-ol, provide valuable insights. The physical properties of the (2R) and (2S) enantiomers are expected to be identical, with the exception of the sign of their optical rotation.

Table 1: Physical and Chemical Properties of Diaminopropanols

PropertyValueSource
Molecular Formula C₃H₁₀N₂O[1][2]
Molecular Weight 90.12 g/mol [1][2]
Boiling Point 108-110 °C (at 1-2 Torr) (racemic)[3]
236.6 ± 20.0 °C (Predicted, (2S)-enantiomer)
Melting Point Not available for (2R)-enantiomer.
Density 1.081 ± 0.06 g/cm³ (Predicted, (2S)-enantiomer)[4]
pKa (Predicted) 12.60 ± 0.10 (Predicted, (2S)-enantiomer)[4]
Solubility Very soluble in water (racemic).
LogP (Predicted) -2.3[1][2]

Experimental Protocols

Synthesis of this compound from D-Serine

A common and effective method for the stereospecific synthesis of this compound is from the readily available chiral precursor, D-serine. This multi-step synthesis preserves the stereochemistry at the C2 position. The general workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow D_Serine D-Serine N_protected_Ser N-Protection (e.g., Boc, Cbz) D_Serine->N_protected_Ser Carboxyl_activated Carboxyl Activation (e.g., mixed anhydride, acid chloride) N_protected_Ser->Carboxyl_activated Reduction_to_alcohol Reduction to Alcohol (e.g., NaBH4) Carboxyl_activated->Reduction_to_alcohol N_protected_aminol (R)-2-(Protected-amino)-3-hydroxypropan-1-amine Reduction_to_alcohol->N_protected_aminol Hydroxyl_activation Hydroxyl Activation (e.g., Tosylation, Mesylation) N_protected_aminol->Hydroxyl_activation Activated_intermediate Activated Intermediate Hydroxyl_activation->Activated_intermediate Azide_displacement Azide Displacement (e.g., NaN3) Activated_intermediate->Azide_displacement Azido_compound (R)-3-azido-2-(Protected-amino)propan-1-ol Azide_displacement->Azido_compound Azide_reduction Azide Reduction (e.g., H2/Pd-C, LiAlH4) Azido_compound->Azide_reduction Protected_diaminopropanol (2R)-2,3-bis(Protected-amino)propan-1-ol Azide_reduction->Protected_diaminopropanol Deprotection Deprotection Protected_diaminopropanol->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound from D-serine.

Detailed Methodology:

A detailed synthetic strategy for a related L-Dap methyl ester from D-serine has been described, which involves the formation of a 2,3-diaminopropanol intermediate.[5] The following is a generalized protocol adapted for the synthesis of the free diamino alcohol.

  • N-Protection of D-Serine: D-serine is first protected at the amino group, commonly with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent side reactions in subsequent steps.

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of the N-protected D-serine is reduced to a primary alcohol. This can be achieved using reducing agents such as sodium borohydride in the presence of a suitable activating agent for the carboxylic acid, or with stronger reducing agents like lithium aluminum hydride.

  • Activation of the Primary Hydroxyl Group: The primary hydroxyl group of the resulting N-protected serinol is selectively activated for nucleophilic substitution. This is typically done by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

  • Nucleophilic Substitution with Azide: The activated hydroxyl group is then displaced by an azide ion, typically using sodium azide in a polar aprotic solvent like DMF. This reaction proceeds via an SN2 mechanism, inverting the stereocenter if the chiral center were the one being substituted; however, in this case, the substitution occurs at the adjacent carbon.

  • Reduction of the Azide and Deprotection: The azide group is reduced to a primary amine. This can be accomplished by catalytic hydrogenation (e.g., H₂ over Pd/C) or with other reducing agents like lithium aluminum hydride. The N-protecting group is then removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the three carbons of the propanol backbone, as well as exchangeable protons from the amino and hydroxyl groups. The coupling patterns will be indicative of the connectivity.

    • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound itself. Its primary role in the literature appears to be that of a chiral building block for the synthesis of more complex molecules with therapeutic potential.

However, studies on derivatives of the related 1,3-diamino-2-propanol have shown biological activity. For instance, certain derivatives have been found to exhibit relaxant effects on rat tracheal rings, suggesting potential applications in respiratory research.[6] The chirality of molecules is of paramount importance in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[7][8]

Logical Relationship: Chirality and Biological Activity

Chirality_Activity cluster_Molecule Chiral Molecule (this compound) cluster_Target Biological Target (Chiral) cluster_Outcome Biological Outcome R_Enantiomer (R)-Enantiomer Receptor Receptor / Enzyme R_Enantiomer->Receptor High Affinity (Agonist/Antagonist) S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Low or No Affinity (Inactive or Different Activity) No_Effect No Effect S_Enantiomer->No_Effect Therapeutic_Effect Therapeutic Effect Receptor->Therapeutic_Effect Side_Effects Side Effects / Toxicity Receptor->Side_Effects

Caption: The differential interaction of enantiomers with a chiral biological target.

The significance of using an enantiomerically pure compound like this compound lies in the stereospecific interactions it and its derivatives can have with biological macromolecules, which are themselves chiral. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different and undesirable effect, or even be toxic. Therefore, the use of stereochemically pure starting materials is a critical aspect of modern drug design and development.[7]

Applications in Research and Drug Development

The trifunctional nature and defined stereochemistry of this compound make it a valuable starting material for the synthesis of a variety of complex molecules, including:

  • Chiral Ligands: The vicinal diamine motif is a common feature in chiral ligands used in asymmetric catalysis.

  • Pharmaceutical Intermediates: It can serve as a scaffold for the synthesis of novel drug candidates. The amino and hydroxyl groups provide multiple points for modification and the introduction of pharmacophoric features.

  • Peptidomimetics: The diaminopropanol backbone can be incorporated into peptide-like structures to create more stable and potent analogues of natural peptides.

Conclusion

This compound is a chiral building block with significant potential for the synthesis of stereochemically defined molecules of interest to the pharmaceutical and chemical industries. While detailed experimental data for the pure enantiomer are not always readily available, its synthesis from D-serine is well-established, allowing for its preparation in high enantiomeric purity. The critical role of chirality in biological systems underscores the importance of using such enantiopure starting materials in drug discovery and development to create safer and more effective therapeutic agents. Further research into the direct biological activities of this compound and its simple derivatives is warranted to fully explore its potential.

References

A Technical Guide to (2R)-2,3-diaminopropan-1-ol for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Quality Control of a Key Chiral Building Block.

Introduction

(2R)-2,3-diaminopropan-1-ol is a chiral vicinal diamine that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its stereochemically defined structure, featuring two primary amine groups and a primary alcohol, allows for the construction of complex molecular architectures with precise spatial arrangements. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed synthetic protocol for its preparation, tailored for professionals in the research and development sectors.

Commercial Availability and Sourcing

This compound is available from a number of specialized chemical suppliers. Researchers should note that this compound is often listed under its CAS Number, 87638-26-4, to distinguish it from its enantiomer and the racemic mixture. The availability can range from research quantities to bulk amounts, although larger quantities may require custom synthesis.

Table 1: Commercial Supplier Overview for this compound
SupplierCAS NumberStated Purity/GradeAvailable QuantitiesNotes
Sigma-Aldrich87638-26-4Inquiry requiredInquiry requiredListed as a building block. Pricing and availability require user login.
BLDpharm87638-26-4Inquiry requiredInquiry requiredProduct information available, but stock and pricing require inquiry.
Biosynth87638-26-4>95% (NMR)250mg, 1g, 5gProvides a typical purity and a range of research-focused quantities.
Toronto Research Chemicals87638-26-4Inquiry requiredInquiry requiredListed in their catalog of building blocks.

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical and Technical Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃H₁₀N₂OPubChem
Molecular Weight 90.12 g/mol PubChem
CAS Number 87638-26-4Sigma-Aldrich
Appearance Inquire with supplierN/A
Solubility Inquire with supplierN/A
Melting Point Inquire with supplierN/A
Boiling Point Inquire with supplierN/A
Density Inquire with supplierN/A

Note: Many physical properties are not consistently reported across suppliers. Direct inquiry or in-house analysis is recommended for precise values.

Experimental Protocol: Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be achieved from the readily available chiral precursor, L-serine. The following protocol is adapted from a reported synthesis of the (S)-enantiomer from D-serine. This multi-step process involves the protection of functional groups, reduction, and subsequent deprotection to yield the target compound.

Overall Synthetic Scheme

The synthesis commences with the protection of the amino and carboxyl groups of L-serine, followed by reduction of the ester to the corresponding alcohol, conversion of the hydroxyl group to a leaving group, azide substitution, and finally, reduction of the azide and removal of protecting groups.

Step-by-Step Methodology

Step 1: Protection of L-serine

  • Suspend L-serine in a suitable solvent (e.g., methanol).

  • Add a reagent for the protection of the carboxylic acid, such as thionyl chloride, to form the methyl ester.

  • Protect the amino group using a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

Step 2: Reduction of the Ester

  • Dissolve the protected L-serine methyl ester in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a reducing agent, such as lithium borohydride (LiBH₄), portion-wise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

Step 3: Sulfonylation of the Primary Alcohol

  • Dissolve the resulting alcohol in DCM and cool to 0°C.

  • Add a base, such as triethylamine, followed by dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

Step 4: Azide Substitution

  • Dissolve the sulfonylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the mixture (e.g., to 80°C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture and perform an aqueous workup to isolate the azide product.

Step 5: Reduction of the Azide and Deprotection

  • Dissolve the azide intermediate in a solvent such as methanol.

  • Perform a catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reduction of the azide to the amine is complete, remove the Boc protecting group by adding a strong acid, such as hydrochloric acid (HCl) in dioxane.

  • The final product, this compound, can be isolated as its hydrochloride salt.

Mandatory Visualizations

Synthetic Pathway from L-Serine

G cluster_synthesis Synthesis of this compound from L-Serine L_Serine L-Serine Protected_Serine N-Boc-L-serine methyl ester L_Serine->Protected_Serine Protection Amino_Alcohol N-Boc-(R)-2-amino-1,3-propanediol Protected_Serine->Amino_Alcohol Reduction Sulfonylated Sulfonylated intermediate Amino_Alcohol->Sulfonylated Sulfonylation Azide Azide intermediate Sulfonylated->Azide Azide Substitution Target This compound Azide->Target Reduction & Deprotection

Caption: Synthetic route to this compound.

Workflow for Procurement and Quality Control

G cluster_procurement Procurement and QC Workflow for a Chiral Building Block start Identify Need for This compound supplier_id Identify Potential Suppliers start->supplier_id quote_req Request Quotes and Technical Data Sheets supplier_id->quote_req supplier_eval Evaluate Suppliers (Purity, Availability, Cost) quote_req->supplier_eval po Place Purchase Order supplier_eval->po receive Receive Shipment po->receive qc Quality Control Analysis (NMR, Chiral HPLC, etc.) receive->qc release Release for Research Use qc->release Passes QC reject Reject and Contact Supplier qc->reject Fails QC

(2R)-2,3-Diaminopropan-1-ol: A Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-2,3-diaminopropan-1-ol is a versatile, trifunctional chiral building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique stereochemistry and the presence of two primary amino groups and a primary hydroxyl group on a three-carbon backbone make it an invaluable starting material for the synthesis of a wide array of complex molecules, including chiral ligands, pharmacologically active compounds, and specialized polymers.

This technical guide provides an in-depth overview of the applications of this compound in organic synthesis, focusing on its use in the development of chiral catalysts and therapeutic agents. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of relevant biological pathways are presented to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this valuable chiral synthon.

Chemical Properties and Synthesis

This compound, with the chemical formula C₃H₁₀N₂O, is a chiral organic compound. The presence of two amino groups and one hydroxyl group imparts it with versatile reactivity, allowing for a range of chemical modifications.[1]

A common and efficient synthetic route to this compound and its derivatives starts from the readily available chiral precursor, D-serine. This approach ensures the retention of stereochemical integrity, which is crucial for its application in asymmetric synthesis and as a chiral building block for pharmaceuticals. The synthesis typically involves the protection of the amino and carboxyl groups of D-serine, followed by reduction and subsequent functional group manipulations to yield the desired diaminopropanol scaffold.

Applications in the Synthesis of Chiral Ligands and Asymmetric Catalysis

The vicinal diamine motif in this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands, often in the form of Schiff bases or other coordination compounds, can be complexed with various transition metals to create highly efficient and stereoselective catalysts.

For instance, chiral Schiff base ligands can be synthesized through the condensation of a diamine with a suitable aldehyde. These pro-chiral ligands can then form chiral complexes upon coordination with a metal center.[2] Such complexes have been successfully employed in a variety of asymmetric transformations, including the synthesis of chiral 1,2,3-triazoles, which are important structural motifs in medicinal chemistry.[2][3]

Table 1: Representative Asymmetric Reactions Using Chiral Ligands Derived from Diamino Alcohols

Reaction TypeCatalyst/Ligand SystemSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Asymmetric Henry ReactionCu(I) / Chiral Tetrahydrosalen LigandBenzaldehyde, Nitromethane(S)-1-Phenyl-2-nitroethanolHigh>90[4]
Asymmetric α-additionCu(I) / (R,Rp)-TANIAPHOSKetimine, AldimineChiral anti-1,2-diamine7596[5][6]
Asymmetric Michael AdditionLiAl(BINOL)₂Diethyl malonate, CyclopentenoneChiral adductGoodHigh[7]

A Building Block for Bioactive Molecules and Pharmaceuticals

The chiral scaffold of this compound is a key component in the synthesis of numerous biologically active molecules, including precursors to antibiotics and potent enzyme inhibitors.[8]

Precursors to L-2,3-Diaminopropanoic Acid (L-Dap)

This compound serves as a crucial intermediate in the synthesis of orthogonally protected L-2,3-diaminopropanoic acid (L-Dap) methyl esters.[9][10][11] L-Dap is a non-proteinogenic amino acid found in various natural products with significant biological activities, including antibiotics. The synthetic strategy often involves the reductive amination of an aldehyde derived from D-serine.[9][10]

Synthesis of Peptide Nucleic Acid (PNA) Monomers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone, offering high binding affinity and resistance to enzymatic degradation.[4][12] Chiral PNA monomers can be synthesized from α-amino aldehydes, which can be derived from amino acids like serine, highlighting a potential application for derivatives of this compound in this field.

Development of Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors, which are central to many therapeutic strategies.

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often suppressed in cancer through interaction with its negative regulator, MDM2.[12] Small molecules that can disrupt this interaction are of significant interest as potential anticancer agents. The chiral diamine structure is a key feature in the design of potent inhibitors of the p53-MDM2 interaction, such as the Nutlin family of compounds. The synthesis of precursors for these inhibitors can utilize chiral diamines derived from amino acids.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2 MDM2 Regulation cluster_cellular_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes DNA Repair DNA Repair p53->DNA Repair promotes MDM2->p53 inhibits (ubiquitination) Nutlin-3a Derivative Nutlin-3a Derivative Nutlin-3a Derivative->MDM2 inhibits

Src is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways related to cell growth, proliferation, and survival.[1][10] Dysregulation of Src kinase activity is implicated in the development and progression of various cancers. Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, which can be synthesized from precursors like this compound, have been evaluated as Src kinase inhibitors. Structure-activity relationship (SAR) studies help in optimizing the inhibitory potency of these compounds.[12]

Src_Kinase_Pathway cluster_upstream Upstream Signals cluster_src Src Kinase cluster_downstream Downstream Signaling cluster_cellular_outcome Cellular Outcome Growth Factors Growth Factors Src Src Growth Factors->Src activate Integrins Integrins Integrins->Src activate Ras-ERK Pathway Ras-ERK Pathway Src->Ras-ERK Pathway activates PI3K-Akt Pathway PI3K-Akt Pathway Src->PI3K-Akt Pathway activates Invasion Invasion Src->Invasion promotes Proliferation Proliferation Ras-ERK Pathway->Proliferation leads to Survival Survival PI3K-Akt Pathway->Survival leads to Src Kinase Inhibitor Src Kinase Inhibitor Src Kinase Inhibitor->Src inhibits

Experimental Protocols

General Procedure for the Synthesis of a Chiral Schiff Base Ligand and its Cu(II) Complex

This protocol is adapted from the synthesis of a pro-chiral Schiff base ligand and its subsequent complexation with a metal salt.[3]

1. Synthesis of the Schiff Base Ligand:

  • To a solution of this compound (1.0 mmol) in methanol (15 mL) in a 25 mL flask, add 2-pyridinecarboxaldehyde (1.0 mmol).

  • Stir the mixture at 40 °C for 4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

2. Synthesis of the Cu(II) Complex:

  • Dissolve the Schiff base ligand (1.0 mmol) in methanol (15 mL).

  • To this solution, add CuCl₂·2H₂O (1.0 mmol).

  • Stir the resulting solution at room temperature for 30 minutes, and then reflux for 6 hours.

  • Cool the solution to room temperature and allow for slow evaporation of the solvent over several days.

  • The resulting crystals of the Cu(II) complex are collected by filtration and washed with cold methanol.

Table 2: Quantitative Data for the Synthesis of a Chiral Cu(II) Complex

StepReactantsProductYield (%)Reference
Ligand Synthesis2-amino-2-ethyl-1,3-propanediol, 2-pyridinecarbaldehydePro-chiral Schiff base ligandHigh[3]
ComplexationPro-chiral Schiff base ligand, CuBr₂[Cu(HL)Br₂]86[3]
General Procedure for Reductive Amination in the Synthesis of L-Dap Precursors

This protocol is based on the synthesis of Fmoc-protected 2,3-diaminopropanol intermediates.[9][10]

Reductive_Amination_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product Protected D-Serine Aldehyde Protected D-Serine Aldehyde Reductive Amination Reductive Amination Protected D-Serine Aldehyde->Reductive Amination Primary Amine/Sulfonamide Primary Amine/Sulfonamide Primary Amine/Sulfonamide->Reductive Amination Protected 2,3-Diaminopropanol Protected 2,3-Diaminopropanol Reductive Amination->Protected 2,3-Diaminopropanol

1. Formation of the Imine:

  • Dissolve the protected D-serine aldehyde derivative (1.0 mmol) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Add the primary amine or sulfonamide (1.1 mmol).

  • The reaction can be catalyzed by a Lewis acid such as Ti(OⁱPr)₄.

  • Stir the mixture at room temperature until imine formation is complete (monitored by TLC).

2. Reduction of the Imine:

  • Cool the reaction mixture in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 3: Yields for the Reductive Amination to Form Protected 2,3-Diaminopropanols

AldehydeAmine/SulfonamideProductYield (%)Reference
Nα-Fmoc-O-tert-butyl-D-serinalBenzylamineNα-Fmoc-Nβ-benzyl-O-tert-butyl-D-2,3-diaminopropan-1-ol85[9]
Nα-Fmoc-O-tert-butyl-D-serinalp-ToluenesulfonamideNα-Fmoc-Nβ-tosyl-O-tert-butyl-D-2,3-diaminopropan-1-ol92[9]
Nα-Fmoc-O-tert-butyl-D-serinaln-PropylamineNα-Fmoc-Nβ-propyl-O-tert-butyl-D-2,3-diaminopropan-1-ol89[9]

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready availability from D-serine, coupled with its trifunctional nature, provides a powerful platform for the construction of a diverse range of complex and stereochemically defined molecules. The applications highlighted in this guide, from the synthesis of chiral ligands for asymmetric catalysis to the development of precursors for potent enzyme inhibitors, underscore the significant potential of this compound in advancing both chemical synthesis and drug discovery. The provided experimental frameworks and quantitative data serve as a practical resource for researchers seeking to incorporate this important chiral synthon into their synthetic strategies.

References

An In-depth Technical Guide to 2,3-Diaminopropan-1-ol: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diaminopropan-1-ol is a chiral trifunctional organic compound featuring two amine groups and a primary alcohol. Its versatile structure makes it a valuable building block in organic synthesis, particularly as a scaffold for creating diverse molecular architectures with significant biological activities. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of 2,3-diaminopropan-1-ol, with a focus on its emerging role in drug development.

Discovery and History

The history of 2,3-diaminopropan-1-ol is intertwined with the broader exploration of amino alcohols and their derivatives. While early reports allude to the formation of diaminopropanol isomers from reactions of dichloropropanol with ammonia as far back as the late 19th century, the targeted synthesis and characterization of the 2,3-isomer gained prominence with the advancement of synthetic methodologies in the 20th century.

A significant milestone in the synthesis of chiral 2,3-diaminopropan-1-ol was the utilization of natural amino acids as starting materials. The development of methods starting from serine, a readily available and enantiomerically pure precursor, has been particularly influential in providing access to specific stereoisomers of 2,3-diaminopropan-1-ol, which is crucial for the development of stereospecific pharmaceuticals.[1] Over the years, various synthetic strategies have been developed to improve yield, enantioselectivity, and process safety, reflecting the growing interest in this molecule as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2,3-diaminopropan-1-ol is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for the compound.

PropertyValueReference
Molecular Formula C₃H₁₀N₂O[2]
Molecular Weight 90.12 g/mol [2]
CAS Number 2811-20-3 (racemic)[2]
IUPAC Name 2,3-diaminopropan-1-ol[2]
Melting Point 40-44 °CSigma-Aldrich
Boiling Point 235 °CLookChem
pKa₁ 7.93 (at 20 °C)LookChem
pKa₂ 9.69 (at 20 °C)LookChem
Solubility Very soluble in water; soluble in methanol, ethanolLookChem, Wikipedia
¹H NMR (CDCl₃, approx. shifts) ~2.6-2.9 ppm (m, 2H, -CH₂NH₂), ~3.0-3.3 ppm (m, 1H, -CH(NH₂)-), ~3.5-3.8 ppm (m, 2H, -CH₂OH)[3]
¹³C NMR (CDCl₃, approx. shifts) ~45-50 ppm (-CH₂NH₂), ~55-60 ppm (-CH(NH₂)-), ~65-70 ppm (-CH₂OH)General NMR Tables
IR (neat, cm⁻¹) ~3300-3400 (N-H and O-H stretch), ~2850-2950 (C-H stretch), ~1590 (N-H bend), ~1050 (C-O stretch)[3][4]

Key Synthetic Methodologies

Several synthetic routes to 2,3-diaminopropan-1-ol have been established, each with its own advantages and limitations. The choice of method often depends on the desired stereochemistry, scale of the reaction, and the availability of starting materials.

Synthesis from D-Serine via Reductive Amination

This is a widely used method for the preparation of enantiomerically pure (S)-2,3-diaminopropan-1-ol. The synthesis starts from readily available D-serine and proceeds through the formation of a protected aldehyde, which then undergoes reductive amination.

Experimental Protocol:

  • Step 1: Protection of D-Serine: The amino and carboxyl groups of D-serine are typically protected to prevent side reactions in subsequent steps. For example, the amino group can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid can be converted to a Weinreb amide.

  • Step 2: Reduction to the Aldehyde: The protected serine derivative is then reduced to the corresponding aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).

  • Step 3: Reductive Amination: The aldehyde is reacted with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form the diamine. The choice of amine in this step allows for the introduction of various substituents at the 3-amino position.

  • Step 4: Deprotection: The protecting groups are removed under appropriate conditions to yield the final 2,3-diaminopropan-1-ol.

Synthesis_from_D_Serine D_Serine D-Serine Protected_Serine Protected D-Serine (e.g., Fmoc-D-Serine Weinreb Amide) D_Serine->Protected_Serine Protection Aldehyde Protected Serinal Protected_Serine->Aldehyde Reduction (e.g., DIBAL-H) Diaminopropanol_Protected Protected 2,3-Diaminopropan-1-ol Aldehyde->Diaminopropanol_Protected Reductive Amination (Amine, NaBH₃CN) Diaminopropanol 2,3-Diaminopropan-1-ol Diaminopropanol_Protected->Diaminopropanol Deprotection

Caption: Synthetic workflow for 2,3-diaminopropan-1-ol from D-serine.

Synthesis from Epichlorohydrin and Ammonia

This method provides a more direct route to racemic 2,3-diaminopropan-1-ol and is suitable for large-scale production. The reaction involves the nucleophilic ring-opening of epichlorohydrin with ammonia.

Experimental Protocol:

  • Step 1: Reaction of Epichlorohydrin with Excess Ammonia: Epichlorohydrin is added slowly to a cooled, concentrated aqueous solution of ammonia. A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts. The reaction temperature is typically kept low (e.g., 5-10 °C) during the addition to control the exothermicity of the reaction.

  • Step 2: In-situ Ring Closure and Second Amination: The initial ring-opening is followed by an in-situ cyclization to an amino-epoxide intermediate, which then undergoes a second nucleophilic attack by ammonia to form the diaminopropanol.

  • Step 3: Work-up and Purification: The excess ammonia and water are removed under reduced pressure. The crude product can then be purified by distillation.

Synthesis_from_Epichlorohydrin Epichlorohydrin Epichlorohydrin Intermediate Amino-epoxide Intermediate Epichlorohydrin->Intermediate Nucleophilic Ring-Opening (excess NH₃) Diaminopropanol 2,3-Diaminopropan-1-ol Intermediate->Diaminopropanol Second Amination (NH₃)

Caption: Synthetic workflow for 2,3-diaminopropan-1-ol from epichlorohydrin.

Applications in Drug Development

The unique structural features of 2,3-diaminopropan-1-ol make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have shown a range of biological activities, including smooth muscle relaxation and antimicrobial effects.

Smooth Muscle Relaxants

Derivatives of 1,3-diaminopropan-2-ol, an isomer of the title compound, have been investigated for their smooth muscle relaxant properties.[5] These studies provide a strong rationale for exploring the therapeutic potential of 2,3-diaminopropan-1-ol derivatives in conditions such as asthma and hypertension. The mechanism of action for these relaxant effects is an active area of research, with potential targets including ion channels and signaling pathways that regulate smooth muscle contraction. While a specific signaling pathway for 2,3-diaminopropan-1-ol derivatives has not been fully elucidated, the general mechanism of smooth muscle relaxation often involves modulation of intracellular calcium levels or the sensitivity of the contractile apparatus to calcium.

Smooth_Muscle_Relaxation DAP_Derivative 2,3-Diaminopropan-1-ol Derivative Cellular_Target Cellular Target (e.g., Ion Channel, Receptor) DAP_Derivative->Cellular_Target Binds to Signaling_Cascade Intracellular Signaling Cascade Cellular_Target->Signaling_Cascade Modulates Ca_Levels Decreased Intracellular Ca²⁺ Levels Signaling_Cascade->Ca_Levels Relaxation Smooth Muscle Relaxation Ca_Levels->Relaxation

Caption: Putative mechanism of smooth muscle relaxation by 2,3-diaminopropan-1-ol derivatives.

Antimicrobial Agents

The ability of 2,3-diaminopropan-1-ol to act as a bidentate ligand allows for the formation of coordination complexes with various metal ions. These metal complexes have shown promising antimicrobial activity. The chelation of the metal ion by the diaminopropanol ligand can enhance the antimicrobial properties of the metal itself, potentially through mechanisms such as increased cell permeability or inhibition of essential enzymes in the pathogen. Further research in this area could lead to the development of novel antimicrobial drugs to combat antibiotic resistance.

Conclusion

2,3-Diaminopropan-1-ol is a versatile and valuable chiral building block with significant potential in organic synthesis and drug discovery. The development of efficient and stereoselective synthetic methods has made this compound more accessible for research and development. Its application as a scaffold for the synthesis of biologically active molecules, including smooth muscle relaxants and antimicrobial agents, highlights its importance for the future of medicinal chemistry. Further exploration of the biological targets and mechanisms of action of its derivatives is warranted to fully realize its therapeutic potential.

References

A Technical Guide to the Theoretical Conformational Analysis of (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(2R)-2,3-diaminopropan-1-ol is a chiral amino alcohol of significant interest due to its structural motifs, which are common in pharmacologically active molecules and chiral ligands. Understanding its three-dimensional conformation is critical for predicting its biological activity, designing derivatives, and explaining its spectroscopic properties. This technical guide outlines the theoretical and computational protocols for conducting a thorough conformational analysis of this compound. While specific experimental data for this exact molecule is sparse in the reviewed literature, this document leverages established methodologies from closely related amino alcohols and diamines to provide a robust framework for its study. The core of this analysis relies on quantum chemical calculations, particularly Density Functional Theory (DFT), to explore the potential energy surface and identify stable conformers. The dominant stabilizing force in such molecules is the formation of intramolecular hydrogen bonds, primarily between the hydroxyl group and the amino groups.

Introduction: The Importance of Conformation

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses multiple rotatable single bonds, numerous conformations are possible. These conformers often exist in a dynamic equilibrium, and their relative populations are determined by their free energies.

The conformational landscape of amino alcohols is dictated by a delicate balance of several factors:

  • Steric Hindrance: Repulsive interactions between bulky groups.

  • Torsional Strain: Energy cost associated with eclipsing bonds.

  • Intramolecular Hydrogen Bonding: A key stabilizing interaction in amino alcohols, typically occurring between the hydroxyl (donor) and amino (acceptor) groups (OH···N).[1]

Theoretical calculations provide a powerful tool to investigate this landscape in detail, offering insights that can be difficult to obtain experimentally. This guide details the workflow and methodologies for such a computational study.

Theoretical Methodology and Protocols

The standard approach for the conformational analysis of small organic molecules involves quantum mechanical calculations. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for these systems.[2][3]

Computational Workflow

A typical computational workflow for the conformational analysis of this compound is a multi-step process designed to systematically identify and characterize all low-energy conformers.

G Computational Conformational Analysis Workflow cluster_prep Preparation cluster_search Conformational Search cluster_opt Optimization & Verification cluster_analysis Analysis A 1. Initial 3D Structure Generation (e.g., from SMILES string) B 2. Systematic or Stochastic Conformational Search (e.g., Rotational scan, Molecular Dynamics) A->B C 3. Geometry Optimization of Unique Conformers (DFT, e.g., B3LYP/6-31G*) B->C D 4. Frequency Calculation (Confirm true minima - no imaginary frequencies) C->D E 5. Single-Point Energy Refinement (Higher-level theory, e.g., M06-2X/6-311+G(d,p)) D->E F 6. Thermodynamic Analysis (Calculate ΔG, Relative Populations) E->F G 7. Structural & Bonding Analysis (Dihedral angles, H-bond distances, NBO) F->G

Caption: A generalized workflow for theoretical conformational analysis.

Detailed Protocol
  • Initial Structure Generation: The starting point is a 3D structure of this compound. This can be generated from its SMILES string C(--INVALID-LINK--N)N[4] using software like Avogadro or GaussView.

  • Conformational Search: A systematic search is performed by rotating around the key dihedral angles (C1-C2, C2-C3, C2-N, C3-N). A common approach is to perform relaxed scans at a lower level of theory (e.g., PM7 or a small basis set DFT) to identify potential energy minima.

  • Geometry Optimization: Each unique conformer identified in the search is then subjected to full geometry optimization without constraints. A widely used and reliable functional for such systems is B3LYP or mPW1PW with a Pople-style basis set like 6-31G(d) or 6-31G*.[2][5]

  • Frequency Calculations: To verify that the optimized structures are true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. A true minimum will have zero imaginary frequencies.[5] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

  • Energy Refinement (Optional but Recommended): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust functional (e.g., M06-2X, which is good for non-covalent interactions) and a larger basis set (e.g., 6-311+G(d,p)).[6]

  • Solvent Effects: To model the behavior in solution, calculations can be repeated using a continuum solvation model like the Polarizable Continuum Model (PCM). This is crucial as the solvent can influence conformational preferences.[7]

Key Structural Features and Expected Conformers

The conformational space of this compound is primarily defined by the rotation about the C2-C3 bond and the orientation of the amino and hydroxyl groups. The key intramolecular interactions that stabilize its conformers involve hydrogen bonds.

G Key Intramolecular Interactions cluster_groups Functional Groups cluster_interactions Potential Hydrogen Bonds Molecule This compound OH Hydroxyl (-OH) (H-bond Donor) NH2_C2 Amino at C2 (-NH2) (H-bond Acceptor) NH2_C3 Amino at C3 (-NH2) (H-bond Acceptor) HB1 OH···N(C2) OH->HB1 Forms 5-membered ring HB2 OH···N(C3) OH->HB2 Forms 6-membered ring NH2_C2->HB1 NH2_C3->HB2

Caption: Potential intramolecular hydrogen bonds in the molecule.

Based on studies of similar molecules like 1,2-diaminoethane and 1,3-diaminopropane, conformers are often described by the dihedral angles along the carbon backbone.[2][7] For this compound, the N-C-C-N and O-C-C-N dihedrals are critical. We can anticipate that the most stable conformers will be those that maximize intramolecular hydrogen bonding, particularly the five-membered ring formed by an OH···N(C2) interaction or a six-membered ring from an OH···N(C3) interaction.[1]

Quantitative Data (Illustrative)

While specific calculated data for this compound is not available in the searched literature, the following tables illustrate how the results of a DFT analysis would be presented. The data is modeled on findings for similar diamines and amino alcohols.[2][5]

Table 1: Calculated Relative Energies and Populations of Conformers in Gas Phase (Illustrative data based on DFT calculations of analogous systems)

Conformer IDKey Dihedral Angles (N-C-C-N, O-C-C-N)Stabilizing InteractionΔE (kJ/mol)ΔG (kJ/mol)Population (%) at 298.15 K
Conf-1 ~60° (gauche), ~65°OH···N(C2)0.000.0045.5
Conf-2 ~70° (gauche), ~175° (trans)OH···N(C3)1.501.8525.1
Conf-3 ~180° (trans), ~60° (gauche)Weak5.204.908.7
Conf-4 ~65° (gauche), -60° (gauche)Weak6.105.955.9
... ...............

ΔE: Relative electronic energy (including ZPVE). ΔG: Relative Gibbs free energy.

Table 2: Key Structural Parameters for the Most Stable Conformer (Conf-1) (Illustrative data)

ParameterValueDescription
H-Bond Length (O-H···N)2.05 ÅDistance between the hydroxyl H and the amino N.
H-Bond Angle (O-H···N)165.2°Angle defining the linearity of the hydrogen bond.
Dihedral N-C2-C3-N61.3°Defines the gauche conformation of the backbone.
Dipole Moment2.85 DebyeIndicates the overall polarity of the conformer.

Conclusion for Drug Development Professionals

A detailed understanding of the conformational preferences of this compound is paramount for rational drug design. The lowest energy conformers represent the most probable shapes the molecule will adopt when approaching a biological target.

  • Pharmacophore Modeling: The spatial arrangement of the hydroxyl and two amino groups in the stable conformers defines the pharmacophore. Knowing the precise distances and angles between these key functional groups is essential for designing molecules that fit into a specific receptor binding pocket.

  • Structure-Activity Relationships (SAR): Theoretical calculations can explain why certain derivatives of a molecule are more active than others. By analyzing how substituents affect the conformational equilibrium, researchers can correlate specific shapes with biological outcomes.

  • Improving Physicochemical Properties: Conformational analysis can aid in predicting properties like solubility and membrane permeability, which are influenced by the molecule's overall shape and polarity (dipole moment).

By employing the theoretical protocols outlined in this guide, researchers can generate a detailed, three-dimensional understanding of this compound, providing a solid foundation for its application in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2,3-diaminopropan-1-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its vicinal diamine and primary alcohol functionalities make it a versatile synthon for the introduction of chirality and for further chemical modifications. This document provides detailed application notes and a comprehensive experimental protocol for the enantioselective synthesis of this compound, primarily focusing on a robust and well-documented route starting from the chiral pool amino acid, D-serine.

The presented methodology relies on an orthogonal protection strategy, allowing for the selective manipulation of the two amino groups and the hydroxyl group. This approach offers high stereochemical control, preserving the chirality of the starting material throughout the synthetic sequence.[1][2]

Synthetic Strategy Overview

The principal synthetic route described herein commences with commercially available Nα-Fmoc-O-tert-butyl-D-serine. The strategy involves three key transformations:

  • Weinreb Amide Formation: The carboxylic acid of the protected D-serine is converted to a Weinreb amide (N-methoxy-N-methylamide). This functional group is an excellent precursor for the subsequent reduction to an aldehyde, as the intermediate is stabilized against over-reduction.

  • Reduction to Aldehyde: The Weinreb amide is selectively reduced to the corresponding aldehyde, Nα-Fmoc-O-tert-butyl-D-serinal, using a mild reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Diastereoselective Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine, such as benzylamine, in the presence of a Lewis acid catalyst, typically titanium(IV) isopropoxide, followed by reduction of the in situ formed imine. This step introduces the second amino group with high diastereoselectivity.

  • Deprotection: The final step involves the removal of the protecting groups to yield the target this compound.

This synthetic pathway is advantageous due to the ready availability of the starting material in high enantiomeric purity and the high yields and stereoselectivity of the individual steps.

Alternative Synthetic Approaches

While the D-serine-based route is highlighted, other enantioselective methods for the synthesis of 1,2-diamino alcohols exist:

  • Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of alkenes into chiral 1,2-amino alcohols with high enantioselectivity using an osmium catalyst and a chiral ligand.[3][4][5]

  • Enantioselective Ring-Opening of Aziridines: Chiral aziridines can be opened with various nucleophiles to afford enantiomerically enriched 1,2-diamines and their derivatives.[6][7][8]

  • Asymmetric Aziridination: Alkenes can be converted to chiral aziridines, which can then be ring-opened to provide access to chiral 1,2-diamino alcohols.

These alternative routes offer different substrate scopes and may be advantageous for specific applications.

Data Presentation

The following table summarizes the yields of the reductive amination step for the synthesis of various orthogonally protected 2,3-diaminopropan-1-ol derivatives starting from Nα-Fmoc-O-tert-butyl-D-serinal.

EntryAmine/SulfonamideProtecting Group on N-3ProductYield (%)
1BenzylamineBenzyl (Bn)4 92
2p-Methoxybenzylaminep-Methoxybenzyl (PMB)5 90
3AllylamineAllyl6 88
4tert-Butyl carbamatetert-Butoxycarbonyl (Boc)7 85
59-Fluorenylmethyl carbamate9-Fluorenylmethoxycarbonyl (Fmoc)8 87
6p-Toluenesulfonamidep-Toluenesulfonyl (Ts)9 82
7p-Nitrobenzenesulfonamidep-Nitrobenzenesulfonyl (Nosyl)10 85

Data sourced from Temperini, A., et al. (2020). Molecules, 25(6), 1313.[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the enantioselective synthesis of (2R)-N³-benzyl-N²-(9-fluorenylmethoxycarbonyl)-2,3-diaminopropan-1-ol, a protected precursor to the target molecule.

Part 1: Synthesis of N-Methoxy-N-methyl-(Nα-Fmoc-O-tert-butyl-D-serine)amide (Weinreb Amide)

Materials:

  • Nα-Fmoc-O-tert-butyl-D-serine

  • N,O-Dimethylhydroxylamine hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) monohydrate

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1.0 eq) in anhydrous DCM, add HOBt monohydrate (1.2 eq) and DIC (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM and add DIEA (1.2 eq).

  • Add the solution from step 3 to the reaction mixture from step 2.

  • Stir the resulting mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the Weinreb amide.

Part 2: Synthesis of (R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-oxopropyl ether (Aldehyde)

Materials:

  • N-Methoxy-N-methyl-(Nα-Fmoc-O-tert-butyl-D-serine)amide

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (2.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC. The reaction is typically complete within 15-30 minutes.

  • Quench the reaction by the slow, dropwise addition of 5% aqueous sodium bicarbonate solution at 0 °C (CAUTION: exothermic reaction and hydrogen gas evolution).

  • Stir the resulting mixture vigorously for 10-15 minutes.

  • Extract the product with diethyl ether.

  • Separate the organic layer and wash the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is typically used in the next step without further purification.

Part 3: Synthesis of (2R)-N³-benzyl-N²-(9-fluorenylmethoxycarbonyl)-2,3-diaminopropan-1-ol

Materials:

  • (R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-oxopropyl ether (crude aldehyde from Part 2)

  • Benzylamine

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

  • Ethanol (EtOH), absolute

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude aldehyde (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Add benzylamine (1.1 eq) to the solution.

  • Add titanium(IV) isopropoxide (2.0 eq) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 eq) or sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Filter the resulting precipitate through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer of the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired protected diaminopropanol.

Part 4: Deprotection to this compound

Deprotection of the Fmoc Group:

  • Dissolve the Fmoc-protected compound in a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • The crude product can be purified by chromatography or used directly in the next step.

Deprotection of the Boc and Benzyl Groups:

  • Boc Group Removal: Treat the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Benzyl Group Removal: The benzyl group can be removed by catalytic hydrogenation. Dissolve the benzyl-protected compound in a suitable solvent like methanol or ethanol, add a palladium catalyst (e.g., 10% Pd/C), and stir under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the filtrate.

The final deprotected this compound can be purified by crystallization or chromatography.

Visualizations

Synthetic Pathway from D-Serine

Enantioselective_Synthesis start N-Fmoc-O-tBu-D-Serine weinreb Weinreb Amide start->weinreb 1. N,O-Dimethylhydroxylamine, DIC, HOBt aldehyde Aldehyde weinreb->aldehyde 2. LiAlH4 protected_diamine Protected this compound aldehyde->protected_diamine 3. Benzylamine, Ti(OiPr)4, NaBH3CN final_product This compound protected_diamine->final_product 4. Deprotection

Caption: Synthetic pathway for this compound.

Orthogonal Protection Strategy

Orthogonal_Protection molecule N(Fmoc) C N(Boc) CH2OH deprotect_fmoc Piperidine/DMF molecule:n2->deprotect_fmoc deprotect_boc TFA/DCM molecule:n3->deprotect_boc product_fmoc_removed NH2 C N(Boc) CH2OH deprotect_fmoc->product_fmoc_removed product_boc_removed N(Fmoc) C NH2 CH2OH deprotect_boc->product_boc_removed

Caption: Orthogonal deprotection of Fmoc and Boc groups.

References

Application Notes and Protocols for the Derivatization of (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective derivatization of (2R)-2,3-diaminopropan-1-ol, a versatile chiral building block crucial in the synthesis of various biologically active molecules and pharmaceuticals. The following protocols outline methods for mono- and di-protection of the amino groups with tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups, enabling orthogonal strategies for further synthetic modifications.

Introduction

This compound is a valuable chiral scaffold possessing three distinct functional groups: a primary amine at the C3 position, a secondary amine at the C2 position, and a primary hydroxyl group at the C1 position. The ability to selectively protect these functional groups is paramount for its application in complex multi-step syntheses. Orthogonal protection schemes, where one protecting group can be removed selectively in the presence of others, are particularly important.[1][2] This document details protocols for the introduction of Boc and Fmoc protecting groups, which are widely used in peptide synthesis and medicinal chemistry.[3][4]

Derivatization Protocols

Selective Mono-Boc Protection of this compound

This protocol is adapted from general methods for the selective mono-protection of diamines, which utilize in situ generation of a monoprotonated diamine to differentiate the nucleophilicity of the two amino groups.[5][6] The primary amine at the C3 position is expected to be more basic and therefore more readily protonated, allowing for selective protection of the C2 amino group.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise to the stirred solution. A white precipitate of the hydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete monoprotonation.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.

Quantitative Data (Expected):

ParameterValueReference
Yield60-80%[5]
Purity>95% (by NMR and/or LC-MS)
AppearanceColorless oil or white solid

Logical Workflow for Mono-Boc Protection:

Mono_Boc_Protection Start This compound Protonation Monoprotonation with Me3SiCl in Methanol Start->Protonation Boc_Addition Addition of Boc2O Protonation->Boc_Addition Reaction Reaction at Room Temperature Boc_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Product Mono-Boc-(2R)-2,3-diaminopropan-1-ol Workup->Product

Caption: Workflow for the selective mono-Boc protection of this compound.

Di-Boc Protection of this compound

This protocol aims to protect both amino groups with Boc groups. An excess of the Boc anhydride is used to ensure complete derivatization.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as triethylamine (Et₃N) (2.2 eq) or sodium bicarbonate (NaHCO₃) (3.0 eq), to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the di-Boc-protected product.

Quantitative Data (Expected):

ParameterValueReference
Yield>90%
Purity>98% (by NMR and/or LC-MS)
AppearanceWhite solid
Orthogonal Protection: Synthesis of (2R)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol

This protocol describes the synthesis of an orthogonally protected derivative, which is commercially available and serves as a valuable building block.[3] This procedure would start from a selectively mono-Boc protected intermediate.

Experimental Protocol:

  • Start with the mono-Boc protected this compound (1.0 eq) dissolved in a suitable solvent like DCM.

  • Add a base such as diisopropylethylamine (DIEA) (1.5 eq) to the solution.

  • Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) to the reaction mixture.[7]

  • Stir the reaction at room temperature for 3-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a 1N HCl solution, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield (2R)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol.

Quantitative Data from a Commercial Source:

ParameterValueReference
Purity≥ 99% (HPLC)[3]
AppearanceWhite crystalline powder[3]
Optical Rotation[a]D²⁰ = +5.5 ± 0.5º (C=1 in MeOH)[3]

Signaling Pathway for Orthogonal Deprotection:

Orthogonal_Deprotection Start (2R)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol Deprotect_Fmoc Piperidine in DMF Start->Deprotect_Fmoc Base Labile Deprotect_Boc Trifluoroacetic Acid (TFA) in DCM Start->Deprotect_Boc Acid Labile Product_Fmoc_removed (2R)-Nβ-Boc-2,3-diaminopropan-1-ol Deprotect_Fmoc->Product_Fmoc_removed Product_Boc_removed (2R)-Nα-Fmoc-2,3-diaminopropan-1-ol Deprotect_Boc->Product_Boc_removed

Caption: Orthogonal deprotection strategy for (2R)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol.

Conclusion

The protocols described provide a framework for the selective derivatization of this compound, a key chiral intermediate. The ability to introduce Boc and Fmoc protecting groups with regioselectivity allows for the design of complex synthetic routes in drug discovery and development. The provided workflows and data tables serve as a valuable resource for researchers in the field. Further optimization of reaction conditions may be necessary depending on the specific downstream applications.

References

Application Note and Protocol: Enzymatic Resolution of Racemic 2,3-Diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3-diaminopropan-1-ol is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry of this molecule is crucial for its pharmacological activity, making the separation of its enantiomers a critical step in drug discovery and development.[1] Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to traditional chemical methods for obtaining enantiomerically pure compounds.[2] This application note provides a detailed protocol for the enzymatic resolution of racemic 2,3-diaminopropan-1-ol using lipase-catalyzed acylation. The protocol is based on established methodologies for the resolution of similar amino alcohols and vicinal diamines, employing the highly versatile and selective Candida antarctica lipase B (CALB).[3][4]

Principle of the Method

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the two enantiomers. In this protocol, a lipase is used to selectively acylate one of the enantiomers of racemic 2,3-diaminopropan-1-ol. The difference in reaction rates allows for the separation of the acylated enantiomer from the unreacted enantiomer, yielding two enantiomerically enriched products. The primary hydroxyl group is the most likely site of acylation by lipases in amino alcohols.

Materials and Reagents

  • Racemic 2,3-diaminopropan-1-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate, or isopropyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Buffer solution (e.g., phosphate buffer, pH 7.0) for workup

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, incubator shaker)

  • Analytical equipment for monitoring the reaction and determining enantiomeric excess (e.g., Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_substrate Dissolve racemic 2,3-diaminopropan-1-ol in anhydrous solvent prep_enzyme Add immobilized Candida antarctica lipase B prep_substrate->prep_enzyme add_acyl Add acylating agent to initiate the reaction prep_enzyme->add_acyl incubation Incubate with stirring at controlled temperature add_acyl->incubation monitoring Monitor reaction progress (e.g., by TLC or HPLC) incubation->monitoring filtration Filter to remove the immobilized enzyme monitoring->filtration extraction Liquid-liquid extraction to separate products filtration->extraction purification Purify unreacted substrate and acylated product (e.g., column chromatography) extraction->purification ee_determination Determine enantiomeric excess (e.e.) of substrate and product (Chiral HPLC or GC) purification->ee_determination characterization Characterize the products (NMR, MS) ee_determination->characterization

Figure 1. General experimental workflow for the enzymatic resolution of racemic 2,3-diaminopropan-1-ol.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Reaction Setup: a. In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve a known concentration of racemic 2,3-diaminopropan-1-ol (e.g., 10-50 mM) in an anhydrous organic solvent (e.g., 5 mL of MTBE). b. Add the immobilized Candida antarctica lipase B (e.g., 10-50 mg/mL). c. Equilibrate the mixture to the desired reaction temperature (e.g., 30-50 °C). d. Add the acylating agent (e.g., 0.5-1.5 equivalents of ethyl acetate). The molar ratio of the acylating agent is crucial; using a sub-stoichiometric amount (around 0.5 equivalents) is common for achieving high enantiomeric excess of both the product and the remaining substrate at around 50% conversion.

2. Reaction Monitoring: a. Incubate the reaction mixture in an incubator shaker at the set temperature with constant stirring (e.g., 200 rpm). b. Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), GC, or HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted substrate and the acylated product in high enantiomeric excess.

3. Workup and Purification: a. Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with the solvent and reused. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. The resulting residue, containing the unreacted 2,3-diaminopropan-1-ol and the acylated product, can be separated by standard purification techniques such as column chromatography on silica gel.

4. Analysis of Enantiomeric Excess: a. Determine the enantiomeric excess (e.e.) of the unreacted 2,3-diaminopropan-1-ol and the acylated product using a suitable chiral analytical method. Chiral HPLC or chiral GC are the most common techniques. b. If direct analysis is challenging, derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column is an alternative.

Data Presentation

The following tables present hypothetical data for the enzymatic resolution of racemic 2,3-diaminopropan-1-ol under different conditions. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of Solvent on the Enzymatic Resolution

SolventConversion (%)e.e. Substrate (%)e.e. Product (%)Enantiomeric Ratio (E)
Toluene48>9996>200
Hexane519897180
MTBE50>9998>200
Acetonitrile35658015

Reaction conditions: Racemic 2,3-diaminopropan-1-ol (20 mM), ethyl acetate (0.6 eq.), Novozym® 435 (20 mg/mL), 40 °C, 24 h.

Table 2: Effect of Acylating Agent on the Enzymatic Resolution

Acylating AgentConversion (%)e.e. Substrate (%)e.e. Product (%)Enantiomeric Ratio (E)
Ethyl acetate50>9998>200
Vinyl acetate529796150
Isopropyl acetate45959290

Reaction conditions: Racemic 2,3-diaminopropan-1-ol (20 mM), acylating agent (0.6 eq.), Novozym® 435 (20 mg/mL), MTBE, 40 °C, 24 h.

Table 3: Effect of Temperature on the Enzymatic Resolution

Temperature (°C)Conversion (%)e.e. Substrate (%)e.e. Product (%)Enantiomeric Ratio (E)
3042>9999>200
4050>9998>200
50559694120

Reaction conditions: Racemic 2,3-diaminopropan-1-ol (20 mM), ethyl acetate (0.6 eq.), Novozym® 435 (20 mg/mL), MTBE, 24 h.

Logical Relationship of Key Parameters in Enzymatic Resolution

G cluster_inputs Input Parameters cluster_process Process cluster_outputs Output Metrics Enzyme Enzyme (e.g., CALB) EKR Enzymatic Kinetic Resolution (Acylation) Enzyme->EKR Substrate Substrate (rac-2,3-diaminopropan-1-ol) Substrate->EKR Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->EKR Solvent Solvent (e.g., MTBE) Solvent->EKR Temperature Temperature Temperature->EKR Conversion Conversion (%) EKR->Conversion eeS e.e. Substrate (%) EKR->eeS eeP e.e. Product (%) EKR->eeP E_value Enantiomeric Ratio (E) EKR->E_value Conversion->E_value eeS->E_value eeP->E_value

Figure 2. Relationship between input parameters and output metrics in enzymatic kinetic resolution.

Conclusion

The enzymatic kinetic resolution of racemic 2,3-diaminopropan-1-ol using Candida antarctica lipase B is a promising method for the preparation of its enantiomerically pure forms. By carefully selecting the solvent, acylating agent, and reaction temperature, high enantiomeric excess and conversion can be achieved. This protocol provides a solid foundation for researchers to develop and optimize the enzymatic resolution of this important chiral building block for applications in drug discovery and development. Further optimization of reaction parameters may be necessary to achieve the desired levels of purity and yield for specific applications.

References

Application Notes and Protocols for Complexation with (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-diaminopropan-1-ol is a chiral ligand capable of forming stable complexes with a variety of metal ions. The presence of two amino groups and a hydroxyl group allows for versatile coordination chemistry, making these complexes promising candidates for applications in asymmetric catalysis, drug development, and material science. The chirality of the ligand is of particular importance as it can induce stereoselectivity in chemical reactions or specific interactions with biological targets. These application notes provide a generalized experimental procedure for the synthesis and characterization of metal complexes with this compound, based on established methods for similar chiral diamino alcohol ligands.

Experimental Protocols

Note: The following protocol is a general procedure and may require optimization for specific metal ions and desired complex stoichiometries.

Materials and Equipment
  • This compound

  • Metal salts (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

  • Solvents: Methanol (absolute), Ethanol (absolute), Diethyl ether

  • Schlenk line or inert atmosphere setup (optional, for air-sensitive metals)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • FT-IR spectrometer

  • UV-Vis spectrophotometer

  • NMR spectrometer

General Synthesis of a Metal-(2R)-2,3-diaminopropan-1-ol Complex [M(DAPO)ₓ]

This procedure describes a common method for synthesizing metal complexes with chiral amino alcohols.[1]

  • Ligand Solution Preparation: In a round-bottom flask, dissolve this compound (e.g., 2 mmol) in absolute methanol (20 mL). Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt (e.g., 1 mmol for a 1:2 metal-to-ligand ratio) in absolute methanol (10 mL).

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux. The reaction time can vary depending on the metal ion, typically ranging from 2 to 48 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the metal complex may form. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator until a solid is obtained.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

experimental_workflow cluster_preparation Preparation of Reactants cluster_reaction Complexation Reaction cluster_isolation Product Isolation and Purification Ligand Solution This compound in Methanol Mixing Combine Solutions Ligand Solution->Mixing Metal Salt Solution Metal Salt in Methanol Metal Salt Solution->Mixing Reflux Heat under Reflux (2-48h) Mixing->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration/Evaporation Collect Precipitate or Reduce Solvent Volume Cooling->Filtration/Evaporation Washing Wash with Diethyl Ether Filtration/Evaporation->Washing Drying Dry under Vacuum Washing->Drying Final Product Metal Complex Drying->Final Product

Caption: General experimental workflow for the synthesis of a metal-(2R)-2,3-diaminopropan-1-ol complex.

Characterization of the Metal Complex

The synthesized complex should be characterized to confirm its structure and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the coordination of the ligand to the metal ion.

  • N-H Vibrations: The stretching vibrations of the amino groups (N-H) in the free ligand are typically observed in the region of 3300-3500 cm⁻¹. Upon coordination to a metal ion, these bands are expected to shift to lower wavenumbers.

  • O-H Vibration: The broad O-H stretching band of the hydroxyl group in the free ligand (around 3300-3600 cm⁻¹) may also shift or change in shape upon coordination.

  • Metal-Ligand Vibrations: New bands may appear in the far-infrared region (typically below 600 cm⁻¹) corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of complex formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to determine the coordination geometry.

  • d-d Transitions: For transition metal complexes, weak absorption bands in the visible region are indicative of d-d electronic transitions. The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar).[2]

  • Charge Transfer Bands: More intense bands, often in the UV region, can be attributed to ligand-to-metal or metal-to-ligand charge transfer transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution.

  • ¹H NMR: The chemical shifts of the protons on the ligand will change upon coordination to a metal ion. The protons closest to the coordination sites (i.e., on the carbon atoms adjacent to the amino and hydroxyl groups) are expected to show the most significant shifts.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the ligand will be affected by coordination.

Data Presentation

The following tables summarize expected quantitative data for metal complexes of this compound, based on data for similar diamine and amino alcohol complexes.

Table 1: Expected FT-IR Spectral Data (cm⁻¹)

Functional GroupFree Ligand (Expected)Metal Complex (Expected Shift)
ν(N-H)3300 - 3500Shift to lower wavenumber
ν(O-H)3300 - 3600 (broad)Shift and/or change in shape
δ(N-H)~1600Shift
ν(M-N)-400 - 600
ν(M-O)-300 - 500

Table 2: Expected UV-Vis Spectral Data for a Copper(II) Complex

TransitionWavelength (λmax, nm) (Expected)Molar Absorptivity (ε, M⁻¹cm⁻¹) (Expected)
d-d transition500 - 70010 - 100
Charge Transfer250 - 400> 1000

Table 3: Stability Constants (log K) for Bidentate Diamine Metal Complexes

The stability of the formed complexes can be determined potentiometrically or spectrophotometrically. The following are representative stability constants for related diamine complexes, which can serve as an estimate.[3][4]

Metal Ionlog K₁ (1:1 Complex)log K₂ (1:2 Complex)
Cu(II)9.0 - 10.57.5 - 9.0
Ni(II)6.0 - 7.55.0 - 6.0
Co(II)5.0 - 6.54.0 - 5.0

Signaling Pathways and Logical Relationships

The interaction of a metal complex with a biological system can be visualized as a signaling pathway. For instance, a chiral metal complex might act as an enzyme inhibitor.

signaling_pathway cluster_system Biological System Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Metal Complex Chiral Metal Complex Metal Complex->Enzyme Inhibits

Caption: Diagram illustrating the potential inhibitory action of a chiral metal complex on an enzymatic reaction.

References

Application Notes and Protocols for the Use of (2R)-2,3-Diaminopropan-1-ol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-diaminopropan-1-ol is a versatile chiral building block that can be incorporated into peptides to introduce unique structural features. Its three functional groups—a primary alcohol and two primary amines at the C2 and C3 positions—allow for the synthesis of modified linear peptides, branched peptides (peptidomimetics), and peptide conjugates. The strategic use of orthogonal protecting groups is paramount to selectively functionalize each position, enabling the construction of complex molecular architectures.

These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in solid-phase peptide synthesis (SPPS).

Applications in Peptide Synthesis

The incorporation of this compound into a peptide sequence can serve several purposes:

  • Introduction of a Branching Point: By selectively deprotecting the two amino groups, peptide chains can be elongated from both the C2 and C3 positions, creating a forked peptide structure. This is valuable for the synthesis of multiple antigenic peptides (MAPs) or for creating scaffolds to present multiple copies of a bioactive peptide.

  • Linker for Conjugation: The primary alcohol can be used as a handle for the attachment of other molecules, such as reporter groups (fluorophores, biotin), polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties, or cytotoxic drugs to create peptide-drug conjugates.

  • Backbone Modification: When incorporated within a peptide chain, it introduces a non-natural amino alcohol unit, which can alter the peptide's conformation, proteolytic stability, and receptor binding properties.

  • Precursor to 2,3-Diaminopropanoic Acid (Dap): While not the focus of direct incorporation, orthogonally protected this compound serves as a key intermediate in the synthesis of the non-proteinogenic amino acid L-Dap, which can then be used in peptide synthesis.[1]

Orthogonal Protection Strategy

To successfully utilize this compound in SPPS, an orthogonal protection scheme is essential. This allows for the selective deprotection of one functional group while the others remain protected.[2][3] A common and effective strategy for the three functional groups is as follows:

  • C1-Hydroxyl Group: Protected as a tert-butyl (tBu) ether. This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[1]

  • C2-Amino Group: Protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the elongation of the main peptide chain in the C- to N-terminal direction using standard Fmoc-SPPS chemistry.[3][4]

  • C3-Amino Group: Protected with an acid-labile tert-butyloxycarbonyl (Boc) group or a hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.

    • Boc: Cleaved simultaneously with the tBu ether during the final TFA cleavage. This is suitable if the C3-amine is not intended for further modification on the solid support.

    • Dde: Allows for selective deprotection on the resin using a dilute solution of hydrazine in DMF, leaving the Fmoc and tBu groups intact. This enables the synthesis of a second peptide chain from the C3 position, creating a branched peptide.

The resulting building block for SPPS would be (2R)-1-(tert-butoxy)-N2-Fmoc-N3-Dde-2,3-diaminopropane .

OrthogonalProtection cluster_deprotection Selective Deprotection cluster_products Resulting Functional Groups BuildingBlock (2R)-1-(tert-butoxy)-N2-Fmoc-N3-Dde-2,3-diaminopropane Fmoc_removal Fmoc Removal BuildingBlock->Fmoc_removal 20% Piperidine/DMF Dde_removal Dde Removal BuildingBlock->Dde_removal 2% Hydrazine/DMF Final_cleavage Final Cleavage (TFA) BuildingBlock->Final_cleavage TFA/Scavengers Free_N2_Amine Free C2-Amine (for chain elongation) Fmoc_removal->Free_N2_Amine Free_N3_Amine Free C3-Amine (for branching) Dde_removal->Free_N3_Amine Free_OH_and_NH2 Free C1-OH and C3-NH2 (if Boc protected) Final_cleavage->Free_OH_and_NH2

Fig. 1: Orthogonal protection and deprotection strategy.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies.[4][5]

Protocol 1: Incorporation of (2R)-1-(tert-butoxy)-N2-Fmoc-N3-Dde-2,3-diaminopropane into a Peptide Sequence

This protocol describes the coupling of the diaminopropanol building block to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • (2R)-1-(tert-butoxy)-N2-Fmoc-N3-Dde-2,3-diaminopropane

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation of the Building Block:

    • In a separate vial, dissolve 3 equivalents of (2R)-1-(tert-butoxy)-N2-Fmoc-N3-Dde-2,3-diaminopropane, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated building block solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the coupling of the next amino acid.

Protocol 2: Synthesis of a Branched Peptide via Selective Dde Removal

This protocol outlines the procedure for creating a branched peptide after the incorporation of the diaminopropanol building block.

Procedure:

  • Main Chain Elongation: Following Protocol 1, continue the peptide synthesis to the desired length of the main chain attached to the C2-amine.

  • Selective Dde Deprotection:

    • Wash the peptide-resin with DMF (3 times).

    • Add a solution of 2% hydrazine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat the hydrazine treatment two more times for a total of three treatments.

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of hydrazine.

  • Branch Chain Elongation: The C3-amine is now free. Begin the synthesis of the second peptide chain by coupling the first Fmoc-protected amino acid of the branch using the coupling procedure described in Protocol 1.

  • Final Cleavage: Once both peptide chains are synthesized, proceed with the final cleavage and deprotection of the peptide from the resin.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the tBu and Boc/Dde protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Place the tube on ice for 30 minutes.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

SPPS_Workflow Start Start with Resin-Bound Peptide Couple_DAP Couple Protected (2R)-Diaminopropan-1-ol (Protocol 1) Start->Couple_DAP Fmoc_Deprotect_Main Fmoc Deprotection (20% Piperidine/DMF) Couple_DAP->Fmoc_Deprotect_Main Elongate_Main Elongate Main Chain (Standard SPPS Cycles) Fmoc_Deprotect_Main->Elongate_Main Dde_Deprotect_Branch Selective Dde Deprotection (2% Hydrazine/DMF) (Protocol 2) Elongate_Main->Dde_Deprotect_Branch Elongate_Branch Elongate Branch Chain (Standard SPPS Cycles) Dde_Deprotect_Branch->Elongate_Branch Final_Cleavage Final Cleavage and Deprotection (TFA/Scavengers) (Protocol 3) Elongate_Branch->Final_Cleavage Purification Purification and Analysis (HPLC, Mass Spec) Final_Cleavage->Purification

Fig. 2: General workflow for synthesizing a branched peptide.

Quantitative Data

The yield and purity of peptides synthesized using this compound will depend on several factors, including the length and sequence of the peptide chains, the efficiency of the coupling reactions, and the purification process. The following table provides expected values for a typical branched peptide of moderate length (e.g., two 10-mer chains).

ParameterExpected ValueMethod of DeterminationReference
Coupling Efficiency (per step) >99%Kaiser Test / UV monitoring of Fmoc deprotection[6]
Crude Peptide Yield 60-80%Gravimetric analysis after cleavage and precipitationGeneral SPPS knowledge
Purity of Crude Peptide 50-70%Reverse-Phase HPLC[6]
Purity after HPLC Purification >95%Reverse-Phase HPLC[6]
Final Isolated Yield 10-30%Gravimetric analysis of lyophilized pure peptideGeneral SPPS knowledge

Conclusion

The use of this compound in peptide synthesis opens up a wide range of possibilities for creating novel and complex peptide architectures. Through a well-designed orthogonal protection strategy, researchers can precisely control the functionalization of this building block to produce branched peptides, peptide conjugates, and other modified peptides with tailored properties. The protocols provided herein offer a solid foundation for the successful incorporation of this compound into peptide structures for applications in research, diagnostics, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2R)-2,3-diaminopropan-1-ol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a chiral amino alcohol, are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization. Chiral HPLC separates enantiomers on a chiral stationary phase, while diastereomeric salt crystallization involves forming salts with a chiral resolving agent, which can then be separated by their differing solubilities.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: When synthesized from a chiral precursor like D-serine, potential impurities include the starting material, reagents from intermediate steps (e.g., protecting groups, reducing agents), and potentially the (2S) enantiomer if any racemization occurs. Syntheses starting from achiral precursors will produce a racemic mixture, making the (2S) enantiomer the main "impurity" to be removed.

Q3: Which type of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound?

A3: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® columns), are often effective for the separation of chiral amines and amino alcohols. These columns can be used in various modes, including normal-phase, reversed-phase, and polar organic mode, to achieve optimal separation.

Q4: Can I use non-chiral chromatography for purification?

A4: Non-chiral chromatography, such as flash chromatography on a silica gel column, can be used to remove non-chiral impurities from the reaction mixture. However, it will not separate the (2R) and (2S) enantiomers. For enantiomeric purification, a chiral separation technique is necessary.

Q5: What is a suitable chiral resolving agent for diastereomeric salt crystallization of this compound?

A5: Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used to form diastereomeric salts with chiral bases like amino alcohols. The choice of the resolving agent and the crystallization solvent is crucial and often requires empirical screening to find the optimal conditions for selective crystallization of one diastereomer.

Troubleshooting Guides

Chiral HPLC Purification
Issue Potential Cause Troubleshooting Steps
Poor or no separation of enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Unsuitable detection wavelength.1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).2. Optimize the mobile phase by varying the solvent ratio (e.g., hexane/isopropanol) and adding acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution.3. Ensure the detector wavelength is appropriate for the analyte.
Poor peak shape (tailing or fronting) 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH.1. Add a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Low product recovery 1. Strong adsorption of the compound to the column.2. Degradation of the compound on the column.1. Modify the mobile phase to reduce retention (e.g., increase the polar solvent concentration).2. Use a less acidic or basic mobile phase if the compound is labile.
Irreproducible retention times 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before each injection.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant temperature.
Diastereomeric Salt Crystallization
Issue Potential Cause Troubleshooting Steps
No crystal formation 1. Solution is too dilute.2. Inappropriate solvent.3. Salt is too soluble.1. Concentrate the solution.2. Screen a variety of solvents with different polarities.3. Cool the solution to a lower temperature or use a less polar solvent to induce precipitation.
Both diastereomers crystallize 1. Poor difference in solubility between the diastereomers in the chosen solvent.2. Solution is too concentrated or cooled too quickly.1. Screen different solvents to maximize the solubility difference.2. Perform a slower crystallization by gradually cooling the solution or using a solvent/anti-solvent system.
Low enantiomeric excess (ee) of the purified product 1. Incomplete separation of diastereomers.2. Co-precipitation of the more soluble diastereomer.1. Perform multiple recrystallizations of the obtained solid.2. Optimize the crystallization conditions (solvent, temperature, cooling rate).
Low yield of the desired diastereomeric salt 1. The desired diastereomer is significantly soluble in the mother liquor.2. Incomplete salt formation.1. Optimize the solvent system to minimize the solubility of the desired salt.2. Ensure stoichiometric amounts of the resolving agent and the racemic mixture are used for salt formation.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a general approach for developing a chiral HPLC method.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA or Chiralcel® OD-H column (or equivalent).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase D: Methanol + 0.1% TFA

    • Run a racemic standard of 2,3-diaminopropan-1-ol with each mobile phase at a flow rate of 1.0 mL/min.

  • Method Optimization:

    • Based on the initial screening, select the mobile phase that provides the best initial separation.

    • Optimize the ratio of the solvents to improve the resolution and retention times.

    • Adjust the concentration of the additive (DEA or TFA) to improve peak shape.

    • Investigate the effect of temperature by using a column oven (e.g., 25°C, 30°C, 35°C).

    • Vary the flow rate to see its impact on resolution.

  • Preparative Purification:

    • Once an optimized analytical method is established, scale up to a preparative column with the same stationary phase.

    • Increase the injection volume and sample concentration for bulk purification.

    • Collect the fraction corresponding to the (2R)-enantiomer.

    • Evaporate the solvent to obtain the purified product.

Protocol 2: Diastereomeric Salt Crystallization

This protocol provides a general workflow for purification via diastereomeric salt formation.

  • Resolving Agent and Solvent Screening:

    • Dissolve the racemic 2,3-diaminopropan-1-ol in a suitable solvent (e.g., ethanol, methanol, isopropanol).

    • In separate experiments, add a solution of a chiral acid (e.g., L-(+)-tartaric acid, (R)-(-)-mandelic acid) in the same solvent (typically in a 1:1 or 2:1 molar ratio of amine to acid).

    • Allow the solutions to stand at room temperature and then in a refrigerator to induce crystallization.

    • Monitor for the formation of a precipitate.

  • Isolation and Analysis of the Diastereomeric Salt:

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals.

    • To determine the enantiomeric excess, liberate the free amine by treating the salt with a base (e.g., aqueous NaOH) and extracting the this compound with an organic solvent.

    • Analyze the enantiomeric purity of the recovered amine using the developed chiral HPLC method.

  • Optimization and Scale-up:

    • Based on the screening results, select the resolving agent and solvent system that provides the highest yield and enantiomeric excess.

    • Optimize the crystallization conditions (concentration, temperature, cooling rate) to maximize the recovery of the desired diastereomer.

    • Scale up the process for larger quantities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_choice Purification Strategy cluster_hplc Chiral HPLC cluster_crystallization Diastereomeric Salt Crystallization cluster_final_product Final Product start Racemic or Enantioenriched 2,3-diaminopropan-1-ol Reaction Mixture choice Select Purification Method start->choice hplc_dev Method Development (Column & Mobile Phase Screening) choice->hplc_dev HPLC salt_formation Salt Formation with Chiral Resolving Agent choice->salt_formation Crystallization hplc_prep Preparative HPLC hplc_dev->hplc_prep hplc_analysis Purity Analysis (ee%) hplc_prep->hplc_analysis end Purified this compound hplc_analysis->end crystallization Fractional Crystallization salt_formation->crystallization liberation Liberation of Free Amine crystallization->liberation cryst_analysis Purity Analysis (ee%) liberation->cryst_analysis cryst_analysis->end

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_hplc Chiral HPLC Issues cluster_crystallization Crystallization Issues start Low Purity of This compound check_method Purification Method? start->check_method hplc_issue Issue? check_method->hplc_issue HPLC cryst_issue Issue? check_method->cryst_issue Crystallization no_separation No/Poor Separation hplc_issue->no_separation Resolution bad_peaks Bad Peak Shape hplc_issue->bad_peaks Peak Shape optimize_mp Optimize Mobile Phase (Solvents, Additives) no_separation->optimize_mp screen_csp Screen Different CSPs no_separation->screen_csp bad_peaks->optimize_mp adjust_load Adjust Sample Load bad_peaks->adjust_load no_crystals No Crystals cryst_issue->no_crystals Yield low_ee Low Enantiomeric Excess cryst_issue->low_ee Purity screen_solvents Screen Solvents no_crystals->screen_solvents optimize_conditions Optimize Crystallization Conditions (Temp, Rate) no_crystals->optimize_conditions low_ee->optimize_conditions recrystallize Recrystallize Product low_ee->recrystallize

Caption: Troubleshooting logic for purification issues.

Technical Support Center: Synthesis of (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2,3-diaminopropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and stereoselective method for synthesizing this compound starts from the readily available chiral precursor, (R)-serine. A common strategy involves the protection of the amino and carboxyl groups of serine, followed by conversion of the carboxylic acid to a Weinreb-Nahm amide. This intermediate is then reduced to the corresponding aldehyde, which undergoes reductive amination to introduce the second amino group, yielding a protected version of the desired product. The final step involves the removal of the protecting groups. Alternative routes may start from (R)-isoserine or employ methods like the ring-opening of a suitably substituted aziridine.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The reductive amination step is crucial for the successful synthesis of the protected this compound. Key parameters to control include:

  • Reaction Temperature: Lower temperatures can help to minimize the formation of side products.

  • Stoichiometry of Reagents: A moderate excess of the amine and reducing agent is often optimal. A large excess can lead to over-alkylation.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are milder and more selective than sodium borohydride (NaBH4), reducing the risk of reducing the aldehyde starting material before imine formation.[1]

  • pH of the reaction medium: Maintaining a slightly acidic pH (around 4-5) is often beneficial for imine formation.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Staining with ninhydrin can be used to visualize amine-containing compounds. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to quantify the consumption of starting materials and the formation of the product and any significant byproducts.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound.

Possible Cause Suggested Solution
Incomplete reaction in one or more steps.Monitor each step by TLC or HPLC to ensure complete conversion before proceeding. Optimize reaction times and temperatures.
Degradation of the intermediate aldehyde.Use the aldehyde immediately after its formation as α-amino aldehydes can be prone to racemization and other side reactions.
Inefficient reductive amination.Re-evaluate the choice of reducing agent, stoichiometry, and reaction conditions (pH, temperature).
Loss of product during work-up and purification.This compound is highly water-soluble. Use appropriate extraction solvents and consider techniques like lyophilization to isolate the product. Purification by column chromatography may require a polar eluent system.

Problem 2: Presence of significant impurities in the final product.

Possible Cause Suggested Solution
Unreacted Starting Materials/Intermediates: Incomplete conversion at each step.Optimize reaction conditions (time, temperature, reagent stoichiometry) for each step to drive the reaction to completion.
Diastereomeric Impurity: Racemization of the chiral center.The aldehyde intermediate is susceptible to racemization. It is crucial to use it immediately after preparation and maintain mild reaction conditions. Chiral HPLC can be used to assess the diastereomeric purity.
Over-alkylation Products (Tertiary Amines): Excess amine or harsh reaction conditions during reductive amination.Use a controlled stoichiometry of the amine and a milder reducing agent. Optimize the reaction temperature and time.
Partially Deprotected Intermediates: Incomplete removal of protecting groups (e.g., Boc, Fmoc, Benzyl).Ensure sufficient reaction time and appropriate conditions for the deprotection step. Monitor the deprotection by TLC or HPLC.

Common Impurities

The following table summarizes common impurities that may be encountered during the synthesis of this compound, along with their potential sources.

ImpurityStructureSource
(R)-SerineHOCH₂CH(NH₂)COOHUnreacted starting material
N-Protected (R)-Serinee.g., Fmoc-NH-CH(COOH)-CH₂-O-tBuUnreacted starting material
Weinreb-Nahm Amide IntermediateFmoc-NH-CH(CON(Me)OMe)-CH₂-O-tBuIncomplete reduction to the aldehyde
Aldehyde IntermediateFmoc-NH-CH(CHO)-CH₂-O-tBuIncomplete reductive amination
Diastereomer ((2S)-2,3-diaminopropan-1-ol)HOCH₂CH(NH₂)CH₂NH₂ (S-configuration at C2)Racemization of the aldehyde intermediate
Over-alkylation Producte.g., HOCH₂CH(NH₂)CH₂N(R)₂Side reaction during reductive amination
N-Protected Diamino Alcohole.g., HOCH₂CH(NH-Boc)CH₂NH₂Incomplete deprotection

Experimental Protocol: Synthesis of Protected this compound from (R)-Serine

This protocol is adapted from a literature procedure for the synthesis of a protected precursor to this compound.[2]

Step 1: Synthesis of the Weinreb-Nahm Amide (2)

  • To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1) in dichloromethane (DCM), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 2 hours.

  • Add N,O-dimethylhydroxylamine hydrochloride and diisopropylethylamine (DIEA).

  • Continue stirring overnight at room temperature.

  • Work up the reaction by washing with aqueous solutions and drying the organic layer. The crude product (2) is often used in the next step without further purification. A typical yield for this step is around 94%.[2]

Step 2: Reduction to the Aldehyde (3)

  • Dissolve the crude Weinreb-Nahm amide (2) in anhydrous tetrahydrofuran (THF).

  • Carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise at 0 °C.

  • Monitor the reaction closely by TLC. The reaction is typically fast.

  • Quench the reaction by the sequential addition of water and aqueous NaOH.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude aldehyde (3), which should be used immediately. A typical yield for this step is approximately 92%.[2]

Step 3: Reductive Amination to the Protected Diamino Alcohol (e.g., 4)

  • Dissolve the crude aldehyde (3) in ethanol.

  • Add the desired primary amine (e.g., benzylamine) and titanium(IV) isopropoxide.

  • Stir the mixture at room temperature for a short period (e.g., 10 minutes).

  • Add sodium cyanoborohydride (NaBH₃CN) and continue stirring overnight.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative. Yields for this step typically range from 82% to 92% depending on the amine used.[2]

Step 4: Deprotection

The final deprotection strategy will depend on the protecting groups used. For example, a benzyl group can be removed by catalytic hydrogenation, while Boc groups are removed under acidic conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: (R)-Serine step1 Protection & Weinreb-Nahm Amide Formation start->step1 step2 Reduction to Aldehyde step1->step2 step3 Reductive Amination step2->step3 step4 Deprotection step3->step4 end_product Final Product: this compound step4->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_impurities cluster_troubleshooting Troubleshooting Impurity Formation start Impurity Detected in Final Product unreacted_sm Unreacted Starting Material / Intermediate start->unreacted_sm diastereomer Diastereomer Present start->diastereomer over_alkylation Over-alkylation Product start->over_alkylation incomplete_deprotection Partially Protected Impurity start->incomplete_deprotection solution_sm Optimize reaction conditions for completion. unreacted_sm->solution_sm Identify source solution_diastereomer Use aldehyde immediately; maintain mild conditions. diastereomer->solution_diastereomer Identify source solution_over_alkylation Control stoichiometry; use milder reducing agent. over_alkylation->solution_over_alkylation Identify source solution_deprotection Ensure complete deprotection; monitor by TLC/HPLC. incomplete_deprotection->solution_deprotection Identify source

Caption: Troubleshooting logic for common impurities.

References

Technical Support Center: Synthesis of (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2R)-2,3-diaminopropan-1-ol synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the synthetic route starting from D-serine.

Reductive Amination Step

Question: The reductive amination of the aldehyde derived from D-serine is showing low conversion to the desired diamine. What are the potential causes and solutions?

Answer:

Low conversion in the reductive amination step can be attributed to several factors:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial.

    • Troubleshooting:

      • Ensure the reaction is anhydrous, as water can hydrolyze the imine back to the aldehyde and amine.

      • The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can facilitate imine formation.[1]

      • Monitor imine formation by TLC before adding the reducing agent.

  • Suboptimal pH: The pH of the reaction is critical for both imine formation and the stability of the reducing agent.

    • Troubleshooting: For reducing agents like sodium cyanoborohydride (NaBH₃CN), a mildly acidic pH (around 5-6) is often optimal to promote imine formation without significantly decomposing the reducing agent.

  • Inactive Reducing Agent: The reducing agent may have degraded.

    • Troubleshooting: Use a fresh bottle of the reducing agent. Sodium cyanoborohydride is preferred over sodium borohydride for its selectivity in reducing the iminium ion over the aldehyde.

  • Racemization of the Chiral Aldehyde: α-amino aldehydes are susceptible to racemization, especially under basic or acidic conditions, or during purification on silica gel.

    • Troubleshooting:

      • Perform the reaction at room temperature or below.

      • Minimize the reaction time for the aldehyde intermediate.

      • Use the crude aldehyde directly in the reductive amination step without purification.

Question: I am observing a significant amount of a byproduct that appears to be the alcohol resulting from the reduction of the starting aldehyde. How can this be minimized?

Answer:

Formation of the corresponding alcohol from the aldehyde is a common side reaction in reductive aminations.

  • Troubleshooting:

    • Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are less likely to reduce the aldehyde in the presence of the amine.

    • Order of Addition: Add the reducing agent after confirming the formation of the imine intermediate by TLC. This ensures the concentration of the free aldehyde is minimized when the reducing agent is present.

Purification of the Final Product

Question: The final product, this compound, is highly polar and difficult to purify by standard silica gel chromatography. What purification strategies can be employed?

Answer:

The high polarity and basicity of this compound make its purification challenging. Here are several effective strategies:

  • Modified Silica Gel Chromatography:

    • Amine-Treated Silica: Use silica gel that has been treated with a tertiary amine, such as triethylamine, to neutralize the acidic silanol groups and reduce streaking.

    • Ammonia in the Eluent: A common mobile phase for purifying polar amines is a mixture of dichloromethane, methanol, and a small percentage of ammonium hydroxide (e.g., 80:18:2 DCM:MeOH:NH₄OH).[2]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds, although it may offer lower resolution.

    • Amine-Functionalized Silica: Pre-functionalized aminopropyl silica columns can significantly improve the chromatography of polar amines.

  • Ion-Exchange Chromatography:

    • Utilize a cation-exchange resin to bind the protonated amine. The product can then be eluted by washing with a basic solution.

  • Purification via Salt Formation:

    • Convert the diamine to a salt (e.g., hydrochloride or tartrate) which may be more crystalline and easier to purify by recrystallization. The free base can then be regenerated.

  • Reverse-Phase Chromatography:

    • While challenging for highly polar compounds, reverse-phase chromatography with an appropriate mobile phase (e.g., water/acetonitrile with a basic modifier like ammonium bicarbonate) can be effective.

Data Presentation

The following tables summarize reported yields for key steps in the synthesis of protected this compound derivatives starting from D-serine.

Table 1: Yields for the Synthesis of Protected Aldehyde Intermediate

StepStarting MaterialReagentsProductYield (%)Reference
Weinreb Amide FormationNα-Fmoc-O-tert-butyl-D-serineN,O-dimethylhydroxylamine hydrochloride, EDC, HOBtWeinreb Amide94[1]
Reduction to AldehydeWeinreb AmideLiAlH₄Nα-Fmoc-Nβ-tert-butyl-D-serinal92[1]

Table 2: Yields for the Reductive Amination Step with Various Amines

AldehydeAmineReducing AgentProductYield (%)Reference
Nα-Fmoc-Nβ-tert-butyl-D-serinalBenzylamineNaBH₃CNN²-Fmoc-N³-benzyl-2,3-diaminopropan-1-ol88[1]
Nα-Fmoc-Nβ-tert-butyl-D-serinal(S)-1-PhenylethylamineNaBH₃CNDiastereomeric N²-Fmoc-N³-(1-phenylethyl)-2,3-diaminopropan-1-ol90[1]
Nα-Fmoc-Nβ-tert-butyl-D-serinal(R)-1-PhenylethylamineNaBH₃CNDiastereomeric N²-Fmoc-N³-(1-phenylethyl)-2,3-diaminopropan-1-ol91[1]

Experimental Protocols

Synthesis of Nα-Fmoc-Nβ-tert-butyl-D-serinal (Aldehyde Intermediate)
  • Weinreb Amide Formation: To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide, which can be used in the next step without further purification.[1]

  • Reduction to Aldehyde: Dissolve the crude Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.5 eq) dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure to yield the crude aldehyde.[1]

General Procedure for Reductive Amination
  • Dissolve the crude Nα-Fmoc-Nβ-tert-butyl-D-serinal (1.0 eq) in anhydrous ethanol.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) and stir at room temperature for 10 minutes.[1]

  • Add the desired primary amine (1.2 eq) and continue stirring at room temperature. Monitor the formation of the imine by TLC.

  • Once imine formation is complete, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in one portion.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by adding brine. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow D_Serine Nα-Fmoc-O-tert-butyl-D-serine Weinreb_Amide Weinreb Amide D_Serine->Weinreb_Amide 1. EDC, HOBt, N,O-dimethylhydroxylamine 2. DIPEA Aldehyde Nα-Fmoc-Nβ-tert-butyl-D-serinal Weinreb_Amide->Aldehyde LiAlH₄ Protected_Diamine Protected this compound Aldehyde->Protected_Diamine 1. R-NH₂, Ti(OiPr)₄ 2. NaBH₃CN Final_Product This compound Protected_Diamine->Final_Product Deprotection

Caption: Synthetic workflow for this compound from D-serine.

Troubleshooting_Reductive_Amination Problem Low Yield in Reductive Amination Cause1 Incomplete Imine Formation Problem->Cause1 Cause2 Suboptimal pH Problem->Cause2 Cause3 Inactive Reducing Agent Problem->Cause3 Cause4 Aldehyde Racemization Problem->Cause4 Cause5 Aldehyde Reduction (Byproduct) Problem->Cause5 Solution1a Use Anhydrous Conditions Cause1->Solution1a Solution1b Add Lewis Acid (e.g., Ti(OiPr)₄) Cause1->Solution1b Solution2 Adjust pH to 5-6 Cause2->Solution2 Solution3 Use Fresh Reducing Agent Cause3->Solution3 Solution4a Low Reaction Temperature Cause4->Solution4a Solution4b Use Crude Aldehyde Directly Cause4->Solution4b Solution5a Use Milder Reducing Agent (NaBH₃CN, STAB) Cause5->Solution5a Solution5b Add Reducing Agent After Imine Formation Cause5->Solution5b

Caption: Troubleshooting logic for the reductive amination step.

References

stability and storage conditions for (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of (2R)-2,3-diaminopropan-1-ol. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the recommendations provided are based on the known chemical properties of similar chiral amines and amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the properties of analogous compounds, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is likely hygroscopic and sensitive to atmospheric carbon dioxide. Prolonged exposure to ambient air should be avoided to prevent degradation and the formation of carbonate salts.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and presence of oxidizing agents. In neutral or basic aqueous solutions, it is expected to be relatively stable for short periods. However, in acidic solutions, the amine groups will be protonated, which can influence its reactivity. Protic solvents may participate in hydrogen bonding, which can affect its stability and reactivity. For long-term storage, it is recommended to keep it as a neat solid under inert gas.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways are likely oxidation and reaction with carbon dioxide. The primary amine and alcohol functional groups are susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or other byproducts. Reaction with atmospheric CO2 can lead to the formation of carbamates.

Q4: Is this compound prone to racemization?

A4: While racemization is a possibility for any chiral compound, it is not expected to be a significant issue for this compound under standard storage and handling conditions. The chiral center is a saturated carbon, which is generally stable to racemization unless subjected to harsh chemical conditions that would likely degrade the molecule entirely.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Degradation of this compound 1. Verify Purity: Before use, check the purity of the starting material using a suitable analytical method (e.g., chiral HPLC, NMR). 2. Inert Atmosphere: Ensure all reactions are carried out under a dry, inert atmosphere (argon or nitrogen). 3. Dry Solvents: Use anhydrous solvents to prevent side reactions with water.
Reaction with Atmospheric CO2 1. Degas Solvents: Degas all solvents prior to use to remove dissolved CO2. 2. Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction setup.
Oxidation 1. Avoid Air Exposure: Minimize the exposure of the compound and reaction mixtures to air. 2. Antioxidants: In some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the reaction chemistry must be verified.
Issue 2: Difficulty in Handling and Weighing the Compound
Possible Cause Troubleshooting Step
Hygroscopicity 1. Glove Box/Glove Bag: Handle and weigh the compound in a glove box or glove bag with a dry atmosphere. 2. Quick Weighing: If a glove box is unavailable, weigh the compound quickly and minimize its exposure to ambient air. 3. Inert Gas Blanket: Use a gentle stream of inert gas over the balance to create a localized inert environment.
Static Charge 1. Anti-Static Gun: Use an anti-static gun to neutralize any static charge on the weighing vessel and spatula. 2. Anti-Static Weighing Pans: Utilize anti-static weighing pans.

Data Presentation

Table 1: Physical and Chemical Properties of Similar Amino Alcohols
Property1,3-Diamino-2-propanol(R)-(-)-2-Amino-1-propanol
Molecular Formula C3H10N2O[1]C3H9NO
Molecular Weight 90.12 g/mol [1]75.11 g/mol
Melting Point 40-44 °C[1]8 °C
Boiling Point 235 °C173-176 °C
Solubility Very soluble in water.Soluble in water.
pKa 7.93, 9.69 (at 20°C)12.88 (Predicted)

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound

This protocol outlines a general approach for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • Hydrogen peroxide (30%)
  • Hydrochloric acid (1 M)
  • Sodium hydroxide (1 M)
  • Calibrated stability chambers (for temperature and humidity control)
  • Photostability chamber

2. Methodology:

  • Initial Analysis: Perform an initial analysis of a reference sample of this compound to determine its initial purity and enantiomeric excess using a validated chiral HPLC method.
  • Stress Conditions:
  • Acid Hydrolysis: Dissolve the compound in 1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve the compound in 1 M NaOH and heat at 60°C for 24 hours.
  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 40°C, 60°C) for a specified period.
  • Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH guidelines.
  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by chiral HPLC to determine the remaining concentration of this compound and the formation of any degradation products.
  • Data Evaluation: Compare the chromatograms of the stressed samples with the reference sample to identify and quantify degradation products. Evaluate the change in purity and enantiomeric excess over time.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Initial Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Reference_Sample Reference Sample of This compound Initial_Analysis Initial Analysis (Chiral HPLC, Purity, ee) Reference_Sample->Initial_Analysis Stress_Conditions Exposure to Stress Conditions Initial_Analysis->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress Stress_Conditions->Thermal Photo Photostability Stress_Conditions->Photo Sampling Sampling at Time Points Stress_Conditions->Sampling HPLC_Analysis Chiral HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Degradation_Profile Degradation Profile Data_Evaluation->Degradation_Profile Stability_Conclusion Stability Conclusion Degradation_Profile->Stability_Conclusion Troubleshooting_Workflow Start Inconsistent Reaction Outcome Check_Purity Check Purity of Starting Material Start->Check_Purity Impure Impure Check_Purity->Impure No Pure Pure Check_Purity->Pure Yes Purify Purify or Obtain New Batch Impure->Purify Check_Atmosphere Inert Atmosphere Used? Pure->Check_Atmosphere No_Inert No Check_Atmosphere->No_Inert No Yes_Inert Yes Check_Atmosphere->Yes_Inert Yes Use_Inert Repeat with Inert Gas No_Inert->Use_Inert Check_Solvents Anhydrous Solvents Used? Yes_Inert->Check_Solvents Wet_Solvents No Check_Solvents->Wet_Solvents No Dry_Solvents Yes Check_Solvents->Dry_Solvents Yes Use_Dry Repeat with Dry Solvents Wet_Solvents->Use_Dry Consider_Other Consider Other Reaction Parameters (Temperature, Stoichiometry, etc.) Dry_Solvents->Consider_Other

References

Technical Support Center: Chiral HPLC for (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (2R)-2,3-diaminopropan-1-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during method development and execution.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the chiral HPLC analysis of this compound.

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral separation.[1] For polar amino alcohols like 2,3-diaminopropan-1-ol, polysaccharide-based CSPs are often a good starting point.

    • Recommendation: Screen different types of polysaccharide-based columns, such as those with cellulose or amylose backbones and various phenylcarbamate derivatives. Columns like Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ series have shown success with similar compounds.

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.

    • Normal Phase: If using a normal phase method (e.g., hexane/alcohol), systematically vary the alcohol (e.g., isopropanol, ethanol) percentage. Small changes can have a large effect on resolution. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and selectivity for basic compounds.

    • Reversed-Phase/Polar Organic Mode: For these modes, adjust the ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous or polar organic buffer. The pH of the mobile phase is crucial for ionizable compounds; screen a range of pH values.

  • Analyte-CSP Interaction is Too Weak: The inherent polarity and small size of 2,3-diaminopropan-1-ol may lead to weak interactions with the CSP, resulting in poor resolution.

    • Solution: Consider derivatization of the amino and/or hydroxyl groups to introduce moieties (e.g., aromatic rings) that can enhance chiral recognition through π-π stacking and hydrogen bonding.[2]

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Recommendation: Evaluate a range of column temperatures (e.g., 10°C to 40°C) to see if it improves resolution.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Causes & Solutions

  • Secondary Interactions with Residual Silanols: This is a common issue for basic compounds like diamines on silica-based CSPs, leading to peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete with the analyte for active silanol sites.

  • Analyte Overload: Injecting too much sample can lead to peak fronting or broadening.

    • Recommendation: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak shape issues.

    • Recommendation: Use a guard column to protect the analytical column. If contamination is suspected, follow the manufacturer's instructions for column washing.

Problem 3: No Peak Detected or Very Small Peak Area

Possible Causes & Solutions

  • Lack of a Chromophore: 2,3-diaminopropan-1-ol does not have a strong UV-absorbing chromophore, leading to poor sensitivity with standard UV detectors.

    • Solution 1 (Derivatization): Derivatize the analyte with a reagent that introduces a highly UV-absorbent or fluorescent tag.[1][2] Common derivatizing agents for amines include 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or 9-anthraldehyde.[1][2]

    • Solution 2 (Alternative Detection): If derivatization is not desired, use a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Sample Adsorption: The highly polar nature of the analyte may cause it to irreversibly adsorb to active sites in the HPLC system or on the column.

    • Recommendation: Ensure proper passivation of the HPLC system. The use of mobile phase additives as described for improving peak shape can also help to reduce adsorption.

Frequently Asked Questions (FAQs)

Q1: Should I use a direct method or derivatization for the chiral separation of this compound?

A: Due to its high polarity and lack of a strong chromophore, a direct separation of underivatized 2,3-diaminopropan-1-ol can be challenging. An indirect approach using derivatization is often more successful and robust.[3] Derivatization can improve chiral recognition, enhance peak shape, and significantly increase detection sensitivity.[1][2] However, direct analysis may be possible with specialized columns (e.g., ligand-exchange or certain zwitterionic phases) and detectors like MS, CAD, or ELSD.

Q2: Which derivatizing agent is best for 2,3-diaminopropan-1-ol?

A: Several agents can be used to derivatize primary amines. For this analyte, which has two primary amino groups and one hydroxyl group, reagents that react with amines are a good choice.

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): Reacts with primary amines to form highly fluorescent and UV-active derivatives.[1]

  • 9-anthraldehyde: Forms a Schiff base with primary amines, introducing a UV-active anthryl group.[2]

  • Marfey's Reagent (FDAA): Reacts with primary amines to form diastereomers that can be separated on a standard achiral C18 column.[4]

The choice depends on the desired detection method (UV or fluorescence) and the complexity of the derivatization procedure.

Q3: What are typical starting conditions for a chiral HPLC method for a derivatized analogue of 2,3-diaminopropan-1-ol?

A: Based on methods for similar derivatized chiral amines and amino alcohols, the following are reasonable starting points:[1][2]

ParameterNormal Phase Conditions
Chiral Column Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H)
Mobile Phase n-Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v)
Additive 0.1% Diethylamine (DEA) for basic compounds
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV (wavelength depends on the derivatizing agent)

Q4: My resolution is decreasing over time with repeated injections. What could be the cause?

A: A gradual loss of resolution can be due to several factors:

  • Column Contamination: Strongly retained impurities from the sample matrix may accumulate on the column, altering the chiral recognition sites. Using a guard column and ensuring adequate sample cleanup can prevent this.

  • Mobile Phase Instability: If the mobile phase is not stable or is poorly mixed, its composition can change over time, affecting retention and resolution.

  • Column Degradation: Harsh mobile phase conditions (e.g., extreme pH) or high temperatures can degrade the stationary phase. Always operate within the manufacturer's recommended limits for the column.

  • Sample Racemization: Depending on the derivatizing agent and sample conditions, the analyte could potentially racemize over time in the sample vial. Prepare fresh samples and analyze them promptly.

Experimental Protocols

The following are generalized protocols for the derivatization of 2,3-diaminopropan-1-ol, which should be optimized for your specific application.

Protocol 1: Derivatization with 9-Anthraldehyde

This protocol is adapted from a method for the derivatization of chiral amines and amino alcohols.[2]

  • Reagent Preparation: Prepare a solution of 9-anthraldehyde in a suitable solvent like isopropanol.

  • Reaction: To your sample of 2,3-diaminopropan-1-ol in isopropanol, add an excess of the 9-anthraldehyde solution.

  • Dehydration: Add anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to remove the water formed during the Schiff base reaction.

  • Incubation: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete.

  • Filtration and Analysis: Filter the mixture to remove the MgSO₄ and inject the filtrate directly into the HPLC system.

Protocol 2: Derivatization with NBD-Cl

This protocol is based on a method for derivatizing chiral amines.[1]

  • Reagent Preparation: Prepare a solution of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in a solvent like ethanol or DMF.

  • Buffering: Dissolve the 2,3-diaminopropan-1-ol sample in a buffered solution (e.g., sodium bicarbonate in ethanol) to maintain a basic pH.

  • Reaction: Add an excess of the NBD-Cl solution to the buffered sample.

  • Incubation: The reaction can be carried out at room temperature or with gentle heating (e.g., 50°C) for a period of 30-60 minutes.[1]

  • Dilution and Analysis: Dilute the resulting solution to an appropriate concentration for HPLC analysis.

Data Presentation

The following tables summarize typical starting parameters for chiral HPLC method development for small, polar amino compounds. These should be used as a guideline and optimized for this compound.

Table 1: Recommended Chiral Stationary Phases (CSPs) for Polar Amines/Amino Alcohols

CSP TypeCommon Trade NamesSeparation Principle
Polysaccharide-based Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA/IB/ICCombination of hydrogen bonding, dipole-dipole, and π-π interactions. Very versatile.[1]
Macrocyclic Glycopeptide CHIROBIOTIC™ V, T, TAGIonic and hydrogen bonding interactions. Good for polar and ionizable compounds.
Ligand Exchange SUMICHIRAL OA-5000Forms diastereomeric metal complexes. Effective for amino alcohols and diamines.[5]
Zwitterionic Ion-Exchange CHIRALPAK® ZWIX(+) / ZWIX(-)Combines weak anion-exchange and strong cation-exchange functionalities.

Table 2: Example Mobile Phase Compositions for Screening

ModeMobile Phase SystemAdditivesTarget Analytes
Normal Phase n-Hexane / Alcohol (IPA or EtOH)0.1% DEADerivatized amines/alcohols
Polar Organic Acetonitrile / Methanol0.3% TFA / 0.2% TEAUnderivatized polar amines
Reversed Phase Water / Acetonitrile or Methanol0.1% Formic Acid or Ammonium AcetatePolar, ionizable compounds

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting chiral HPLC.

G cluster_start cluster_method_dev Method Development Strategy cluster_troubleshooting Troubleshooting Common Issues cluster_solutions start Initial Analysis: Poor or No Resolution direct_analysis Direct Analysis (Underivatized) start->direct_analysis Attempt Direct Method First derivatization Indirect Analysis (Derivatization) start->derivatization If Direct Fails or Sensitivity is Low csp_screening Screen CSPs (Polysaccharide, Macrocyclic, etc.) direct_analysis->csp_screening sensitivity Low/No Signal direct_analysis->sensitivity deriv_agent Select Derivatizing Agent (e.g., NBD-Cl, FDAA) derivatization->deriv_agent mp_optimization Optimize Mobile Phase (Solvent ratio, pH, Additives) csp_screening->mp_optimization reproducibility Poor Reproducibility csp_screening->reproducibility peak_shape Poor Peak Shape (Tailing/Fronting) mp_optimization->peak_shape optimize_temp Optimize Column Temperature mp_optimization->optimize_temp achiral_sep Separate Diastereomers on Achiral Column (e.g., C18) deriv_agent->achiral_sep additives Add Mobile Phase Modifiers (e.g., DEA, TFA) peak_shape->additives sensitivity->derivatization change_detector Use Alternative Detector (MS, CAD, ELSD) sensitivity->change_detector guard_column Use Guard Column & Sample Prep reproducibility->guard_column G cluster_analyte Analyte Properties cluster_decision Primary Decision Point cluster_direct Direct Analysis Path cluster_indirect Indirect (Derivatization) Path analyte This compound - High Polarity - Two Primary Amines - One Primary Alcohol - No Chromophore decision Direct Injection or Derivatization? analyte->decision direct_csp CSP Selection: - Ligand Exchange - Zwitterionic - Macrocyclic Glycopeptide decision->direct_csp Direct indirect_reagent Derivatization Reagent: - NBD-Cl (Fluorescence) - 9-Anthraldehyde (UV) - FDAA (Diastereomer formation) decision->indirect_reagent Indirect direct_mp Mobile Phase: - Reversed-Phase or HILIC - Requires Additives (Acid/Base) direct_csp->direct_mp direct_detector Detector: - MS, CAD, or ELSD direct_mp->direct_detector indirect_csp Column: - Polysaccharide CSP (if separating enantiomers) - Achiral C18 (if separating diastereomers) indirect_reagent->indirect_csp indirect_mp Mobile Phase: - Normal Phase (Hexane/Alcohol) - Reversed-Phase (ACN/Water) indirect_csp->indirect_mp indirect_detector Detector: - UV or Fluorescence indirect_mp->indirect_detector

References

Technical Support Center: Synthesis of 2,3-Diaminopropanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diaminopropanol derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2,3-diaminopropanol derivatives?

A1: Common starting materials include D-serine, epichlorohydrin, and 1,3-dichloro-2-propanol. The choice of starting material often depends on the desired stereochemistry, scale of the reaction, and the specific derivative being synthesized.

Q2: Why is the use of protecting groups necessary in the synthesis of 2,3-diaminopropanol derivatives?

A2: Protecting groups are crucial to prevent unwanted side reactions by temporarily masking the reactive amino and hydroxyl functional groups. This allows for selective reactions at other positions of the molecule. Commonly used protecting groups include tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Ts).[1][2] The use of orthogonal protecting groups, which can be removed under different conditions, is also a key strategy in the synthesis of complex derivatives.[1][2][3]

Q3: How can I purify the final 2,3-diaminopropanol derivative?

A3: Purification methods depend on the nature of the derivative and the impurities present. Common techniques include:

  • Vacuum distillation: Effective for removing polymeric by-products and residual salts from the synthesis of the parent 2,3-diaminopropanol.

  • Column chromatography: Widely used for purifying protected derivatives and separating diastereomers.[1]

  • Acid-base extraction: A standard method for separating amine products from non-basic impurities. However, care must be taken to avoid co-extraction of similar basic compounds like unreacted imine intermediates.

  • Crystallization: Can be employed for solid derivatives to achieve high purity.

Troubleshooting Guides

Synthesis Route 1: From D-Serine via Reductive Amination

This route is often preferred for producing optically pure 2,3-diaminopropanol derivatives.[1][2][3]

Problem 1: Low yield in the reductive amination step.

  • Possible Cause A: Incomplete imine formation. The formation of the imine intermediate is a critical prerequisite for successful reduction.

    • Solution:

      • Ensure anhydrous conditions, as water can hydrolyze the imine.

      • Use a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to promote imine formation.[1][2]

      • Monitor the reaction by TLC or NMR to confirm imine formation before adding the reducing agent.

  • Possible Cause B: Ineffective reducing agent. The choice and handling of the reducing agent are crucial.

    • Solution:

      • Use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for imines over carbonyls.[4]

      • Ensure the reducing agent is fresh and has been stored properly to maintain its reactivity.

  • Possible Cause C: Racemization of the starting α-amino aldehyde. Chiral α-amino aldehydes can be prone to racemization under acidic or basic conditions.[2]

    • Solution:

      • Maintain neutral or near-neutral pH during the reaction and work-up.

      • Perform the reaction at low temperatures to minimize epimerization.

Problem 2: Presence of unreacted starting materials or imine intermediate in the final product.

  • Possible Cause: Insufficient amount of reducing agent or incomplete reaction.

    • Solution:

      • Use a slight excess of the reducing agent (e.g., 1.5-2 equivalents).

      • Increase the reaction time and monitor for completion by TLC or LC-MS.

      • Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.

Synthesis Route 2: From Epichlorohydrin and Ammonia

This method is suitable for large-scale synthesis of the parent 2,3-diaminopropanol but is prone to side reactions.

Problem 1: Formation of significant amounts of polymeric by-products.

  • Possible Cause: Insufficient excess of ammonia. If the concentration of ammonia is not high enough, the initially formed amino alcohol can act as a nucleophile and react with remaining epichlorohydrin, leading to oligomers and polymers.

    • Solution:

      • Use a large molar excess of aqueous ammonia, typically in the range of 15 to 24 moles of ammonia per mole of epichlorohydrin.[5]

      • Maintain a low reaction temperature (below 30 °C) to control the reaction rate and favor the desired reaction pathway.[5]

  • Possible Cause: Localized high concentrations of epichlorohydrin.

    • Solution:

      • Add the epichlorohydrin slowly and with vigorous stirring to the ammonia solution to ensure rapid dispersion and prevent localized reactions that lead to polymer formation.

Problem 2: Difficulty in removing inorganic salts and by-products.

  • Possible Cause: Formation of sodium chloride and other salts during the reaction.

    • Solution:

      • After the reaction, remove excess ammonia and water by distillation under reduced pressure.[5]

      • The crude product can then be purified by vacuum distillation to separate the desired 2,3-diaminopropanol from less volatile polymeric materials and salts.

      • Alternatively, a strongly basic anion exchange resin can be used to remove chloride ions, simplifying the work-up.[5]

Protecting Group Strategies

Problem 1: Formation of Fmoc-dipeptide during Fmoc protection.

  • Possible Cause: The use of Fmoc-Cl as the protecting group reagent can sometimes lead to the formation of a dipeptide by-product.

    • Solution:

      • Use Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) as an alternative, which is known to reduce the formation of oligopeptides.[6]

      • Carefully control the stoichiometry of the reagents and the reaction conditions.

Problem 2: Side reactions during Fmoc deprotection.

  • Possible Cause: The dibenzofulvene by-product generated during the base-mediated removal of the Fmoc group can react with nucleophiles.

    • Solution:

      • Use a secondary amine like piperidine as the deprotection reagent. Piperidine not only removes the Fmoc group but also acts as a scavenger for the dibenzofulvene by-product by forming a stable adduct.

Problem 3: Unwanted cleavage of other protecting groups during Boc deprotection.

  • Possible Cause: The strong acidic conditions required for Boc group removal (e.g., trifluoroacetic acid) can cleave other acid-labile protecting groups.

    • Solution:

      • When designing the synthetic route, ensure that other protecting groups used are stable to strong acids (e.g., use Fmoc or Cbz groups which are base-labile and hydrogenolysis-labile, respectively). This is a key principle of orthogonal protection strategy.

Quantitative Data Summary

ParameterSynthesis from D-SerineSynthesis from EpichlorohydrinReference(s)
Starting Material Nα-Fmoc-O-tert-butyl-d-serineEpichlorohydrin, Aqueous Ammonia[1],[5]
Key Reagents Ti(OiPr)₄, NaBH₃CNNaOH (optional, as base)[1],[5]
Typical Yield 82-92% (for reductive amination step)~52-55% (overall yield)[1]
Ammonia:Epichlorohydrin Ratio N/A15:1 to 24:1[5]
Reaction Temperature Room Temperature< 30 °C[1],[5]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-protected 2,3-diaminopropanol from D-Serine Derivative[1][2]

This protocol outlines the reductive amination of an aldehyde derived from a protected D-serine.

  • Aldehyde Formation: The starting Nα-Fmoc-O-tert-butyl-d-serine is first converted to the corresponding Weinreb-Nahm amide, followed by reduction with LiAlH₄ to yield the α-amino aldehyde.

  • Reductive Amination:

    • To a solution of the α-amino aldehyde (1 equivalent) in ethanol, add the desired primary amine or sulfonamide (1.1 equivalents) and titanium(IV) isopropoxide (1.1 equivalents).

    • Stir the mixture at room temperature for 10 minutes to allow for imine formation.

    • Add sodium cyanoborohydride (1.5 equivalents) in one portion.

    • Stir the reaction mixture overnight at room temperature.

    • Quench the reaction by adding water and filter the mixture through Celite.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 2,3-Diaminopropanol from Epichlorohydrin and Ammonia[5]

This protocol describes a method for producing the parent 2,3-diaminopropanol.

  • Reaction Setup: In a reaction vessel equipped with cooling and a stirrer, place a 25% aqueous ammonia solution (providing a 15-24 molar excess of NH₃ relative to epichlorohydrin).

  • Reaction:

    • Cool the ammonia solution to below 10 °C.

    • Slowly add epichlorohydrin dropwise to the cooled and stirred ammonia solution, maintaining the temperature below 30 °C.

    • After the addition is complete, continue stirring for 3-4 hours, allowing the mixture to warm to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a rotary evaporator.

    • Remove excess ammonia and water under reduced pressure at a temperature of approximately 65 °C.

    • The resulting crude product, containing 2,3-diaminopropanol, sodium chloride, and polymeric by-products, can be further purified by vacuum distillation.

Visualizations

experimental_workflow_d_serine start Nα-Fmoc-O-tert-butyl-d-serine weinreb Weinreb-Nahm Amide Formation start->weinreb aldehyde Reduction to Aldehyde (LiAlH4) weinreb->aldehyde reductive_amination Reductive Amination (Amine/Sulfonamide, Ti(OiPr)4, NaBH3CN) aldehyde->reductive_amination workup Aqueous Work-up & Extraction reductive_amination->workup purification Column Chromatography workup->purification product Protected 2,3-Diaminopropanol Derivative purification->product

Caption: Workflow for the synthesis of protected 2,3-diaminopropanol derivatives from D-serine.

experimental_workflow_epichlorohydrin start Epichlorohydrin & Excess Aqueous Ammonia reaction Reaction (< 30°C) start->reaction evaporation Evaporation of Excess NH3 & Water reaction->evaporation distillation Vacuum Distillation evaporation->distillation product 2,3-Diaminopropanol distillation->product

Caption: Workflow for the synthesis of 2,3-diaminopropanol from epichlorohydrin and ammonia.

troubleshooting_logic cluster_reductive_amination Troubleshooting: Reductive Amination cluster_epichlorohydrin Troubleshooting: Epichlorohydrin Route low_yield Low Yield incomplete_imine Incomplete Imine Formation? - Check anhydrous conditions - Use Lewis Acid (Ti(OiPr)4) low_yield->incomplete_imine ineffective_reductant Ineffective Reductant? - Use fresh NaBH3CN - Check storage low_yield->ineffective_reductant racemization Racemization? - Control pH - Low temperature low_yield->racemization polymers Polymer Formation insufficient_ammonia Insufficient Ammonia Excess? - Use 15-24 fold excess polymers->insufficient_ammonia high_temp High Temperature? - Maintain < 30°C polymers->high_temp

Caption: Logical relationships for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of (2R)-2,3-diaminopropan-1-ol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants, especially the reducing agent or the amine source in reductive amination, might not be optimal.

    • Solution: Perform small-scale experiments to screen different molar ratios of your key reagents.

  • Poor Quality of Starting Materials: Impurities in starting materials, such as the precursor aldehyde or amino acid derivative, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary.

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Pd/C) may be poisoned or deactivated.

    • Solution: Use fresh catalyst and ensure the reaction setup is free of potential poisons (e.g., sulfur-containing compounds).

  • Product Degradation: The product might be unstable under the reaction or work-up conditions.

    • Solution: If the product is sensitive to acid or base, ensure neutralization steps are carried out carefully and at low temperatures. Consider using milder reagents.

Q2: I am observing the formation of multiple products or diastereomers. How can I improve the stereoselectivity?

A2: The formation of diastereomers is a common challenge, especially when creating two adjacent chiral centers.

  • Chiral Starting Material: The stereochemical purity of your starting material (e.g., D-serine derivative) is crucial.[1]

    • Solution: Verify the enantiomeric excess (ee) of your starting material before proceeding.

  • Reaction Conditions: Temperature and the choice of reducing agent can influence the diastereomeric ratio.

    • Solution: Lowering the reaction temperature can sometimes improve selectivity. Experiment with different reducing agents; for instance, bulkier reducing agents may favor the formation of one diastereomer over another.

  • Protecting Groups: The choice of protecting groups on the amino functionalities can influence the facial selectivity of the reduction.

    • Solution: Literature suggests the use of Fmoc, Boc, and Ts protecting groups.[1][2] The steric bulk of these groups can direct the approach of the reducing agent.

Q3: I am having difficulty purifying the final product. What purification strategies can I use?

A3: this compound is a polar compound, which can make purification challenging.

  • Column Chromatography: This is a common method, but the polarity of the compound can lead to poor separation on standard silica gel.

    • Solution: Consider using a more polar stationary phase, such as alumina or a functionalized silica gel. A gradient elution with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to reduce tailing and improve separation.

  • Schiff Base Formation: The diol can be reacted with an aromatic aldehyde (e.g., benzaldehyde) to form a less polar Schiff base, which can be more easily purified by chromatography or crystallization.[3] The Schiff base can then be hydrolyzed back to the desired diaminopropanol.[3]

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective purification method.

    • Solution: Experiment with different solvent mixtures to induce crystallization.

Q4: How can I effectively remove the protecting groups without affecting the final product?

A4: The choice of deprotection strategy depends on the protecting groups used. Orthogonal protecting groups are often employed to allow for selective removal.[1]

  • Boc (tert-Butoxycarbonyl): Typically removed under acidic conditions.

    • Solution: Use trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions.

    • Solution: A solution of piperidine in an organic solvent like DMF or DCM is commonly used.

  • Cbz (Carboxybenzyl): Typically removed by catalytic hydrogenation.

    • Solution: Use H₂ gas with a palladium on carbon (Pd/C) catalyst. This method is generally clean and efficient.

  • Benzyl: Can be removed by catalytic hydrogen transfer.[1]

Data Presentation

Table 1: Comparison of Yields for Reductive Amination of an Aldehyde Derived from D-Serine [1]

EntryAmine/SulfonamideReducing AgentSolventYield (%)
1BenzylamineTi(OiPr)₄ / NaBH₃CNNot SpecifiedHigh
2p-ToluenesulfonamideTi(OiPr)₄ / NaBH₃CNNot Specified82
34-NitrobenzenesulfonamideTi(OiPr)₄ / NaBH₃CNNot Specified85
4(R)-(+)-α-MethylbenzylamineTi(OiPr)₄ / NaBH₃CNNot Specified90
5(S)-(-)-α-MethylbenzylamineTi(OiPr)₄ / NaBH₃CNNot Specified91

Experimental Protocols

Protocol 1: Synthesis of (2R)-N-Fmoc-2,3-diaminopropan-1-ol via Reductive Amination (Adapted from[1])

  • Aldehyde Formation: The starting Nα-Fmoc-O-tert-butyl-D-serine is first converted to the corresponding Weinreb-Nahm amide. This is achieved by reacting the protected amino acid with N,O-dimethylhydroxylamine hydrochloride.[1] The resulting amide is then reduced using a mild reducing agent like Lithium Aluminum Hydride (LiAlH₄) to yield the α-amino aldehyde.[1][4]

  • Reductive Amination: The crude aldehyde is dissolved in a suitable solvent. The desired amine or sulfonamide (e.g., p-toluenesulfonamide) is added, followed by a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) and a reducing agent like sodium cyanoborohydride (NaBH₃CN).[1]

  • Work-up: The reaction is quenched, and the crude product is extracted.

  • Purification: The crude product is purified by column chromatography to yield the desired protected 2,3-diaminopropanol.[1]

Protocol 2: Purification via Schiff Base Formation (Adapted from[3])

  • Formation of Schiff Base: The crude this compound is reacted with an aromatic aldehyde, such as benzaldehyde, to form the corresponding Schiff base.

  • Purification: The resulting Schiff base is typically a solid that can be purified by crystallization or by chromatography on silica gel.

  • Hydrolysis: The purified Schiff base is then hydrolyzed back to the free diamino alcohol by treatment with aqueous acid (e.g., HCl).[3] The benzaldehyde byproduct can be removed by extraction.

  • Isolation: The aqueous solution of the product can be concentrated to yield the purified this compound, often as a hydrochloride salt.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: (R)-Serine Derivative aldehyde Aldehyde Formation start->aldehyde Protection & Activation reductive_amination Reductive Amination aldehyde->reductive_amination Amine Source Reducing Agent crude_product Crude Protected This compound reductive_amination->crude_product chromatography Column Chromatography crude_product->chromatography deprotection Deprotection chromatography->deprotection final_product Pure this compound deprotection->final_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_yield start Low Reaction Yield check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Solution: Extend reaction time or increase temperature incomplete->solution1 optimize_reagents Optimize Reagent Stoichiometry complete->optimize_reagents suboptimal Suboptimal Ratios optimize_reagents->suboptimal No optimal Ratios Optimal optimize_reagents->optimal Yes solution2 Solution: Screen different molar ratios suboptimal->solution2 check_purity Check Starting Material Purity optimal->check_purity impure Impure Materials check_purity->impure No pure Materials Pure check_purity->pure Yes solution3 Solution: Purify starting materials impure->solution3 check_catalyst Check Catalyst Activity (if applicable) pure->check_catalyst deactivated Deactivated Catalyst check_catalyst->deactivated No solution4 Solution: Use fresh catalyst deactivated->solution4 active Catalyst Active

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Stereoselective Synthesis of 1,2-Diamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 1,2-diamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 1,2-diamines?

A1: The synthesis of chiral 1,2-diamines is a significant endeavor in organic chemistry due to their prevalence in biologically active molecules and their use as chiral ligands.[1][2][3] The main challenges include:

  • Control of Diastereoselectivity: Achieving high selectivity for either syn or anti diastereomers.

  • Control of Enantioselectivity: Obtaining high enantiomeric excess (ee) for a specific enantiomer.

  • Regioselectivity: In cases of unsymmetrical substrates, directing the reaction to the desired constitutional isomer.

  • Differentiation of Amino Groups: Synthesizing 1,2-diamines with different protecting groups on the two nitrogen atoms to allow for selective downstream functionalization.[4]

  • Substrate Scope: Developing methods that are applicable to a wide range of substrates with various functional groups.

  • Atom Economy: Designing efficient reactions that minimize waste, such as hydroamination and diamination reactions.[2]

Q2: My diamination of an alkene is resulting in a mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity in alkene diamination often depends on the chosen method and catalyst system. Some strategies to consider are:

  • Iodine Catalysis: Iodine-catalyzed methods have been developed for both stereospecific anti- and syn-diamination of unactivated alkenes, where the choice of nitrogen source can control the diastereoselectivity.[5]

  • Transition Metal Catalysis: Palladium and copper-catalyzed diaminations can exhibit high diastereoselectivity. The choice of ligand is often crucial in determining the stereochemical outcome. For instance, certain palladium-catalyzed diaminations of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) can lead to cyclic diamine derivatives with good stereocontrol.[6]

  • Substrate Control: The geometry of the starting alkene (E vs. Z) can influence the diastereoselectivity of the product in stereospecific reactions.[5]

Q3: I am struggling with low enantioselectivity in my asymmetric synthesis. What factors should I investigate?

A3: Low enantioselectivity can stem from several factors. Here are some key areas to troubleshoot:

  • Catalyst and Ligand Choice: The chiral ligand is paramount in asymmetric catalysis. Ensure you are using a ligand known to be effective for your specific transformation. For example, in palladium-catalyzed allylic amination, the choice between different chiral ligands can significantly impact the enantiomeric excess.[7]

  • Catalyst Purity and Activation: Impurities in the catalyst or improper activation can lead to a decrease in enantioselectivity. Ensure your catalyst is of high purity and follow activation procedures meticulously.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. Screening a range of solvents is often a necessary optimization step.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate-Catalyst Mismatch: In some cases, a particular substrate may not be an ideal fit for a given chiral catalyst. It may be necessary to try a different class of catalyst or modify the substrate.

Troubleshooting Guides

Guide 1: Poor Yield and Selectivity in Aziridine Ring-Opening

Problem: You are attempting a catalytic, asymmetric ring-opening of a meso-aziridine with an amine nucleophile to generate a chiral 1,2-diamine, but you are observing low yield and/or poor enantioselectivity.

Troubleshooting Workflow:

G start Low Yield or Poor Enantioselectivity check_catalyst 1. Catalyst and Ligand Integrity start->check_catalyst check_conditions 2. Reaction Conditions check_catalyst->check_conditions OK solution1 Use fresh, pure catalyst/ligand. Consider a different chiral ligand. check_catalyst->solution1 Degradation or Mismatch? check_nucleophile 3. Nucleophile Reactivity check_conditions->check_nucleophile OK solution2 Screen solvents (e.g., toluene, THF, CH2Cl2). Vary temperature. Check for moisture/air sensitivity. check_conditions->solution2 Suboptimal? check_substrate 4. Aziridine Substrate check_nucleophile->check_substrate OK solution3 Consider a more reactive nucleophile derivative (e.g., silylated amine). Add a co-catalyst or additive if applicable. check_nucleophile->solution3 Low Reactivity? solution4 Verify purity of the aziridine. Ensure activating group on nitrogen is appropriate for the catalyst system. check_substrate->solution4 Impure or Unreactive? end Improved Yield and Enantioselectivity check_substrate->end OK solution1->check_conditions solution2->check_nucleophile solution3->check_substrate solution4->end

Caption: Troubleshooting workflow for aziridine ring-opening reactions.

Detailed Steps & Explanations:

  • Catalyst and Ligand Integrity: Chiral ligands and metal catalysts can be sensitive to air and moisture. Degradation can lead to the formation of achiral, more reactive species that result in a racemic background reaction.

  • Reaction Conditions: The solvent can play a critical role in catalyst solubility and the stabilization of the transition state. For instance, scandium triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for the aminolysis of meso-N-phenyl aziridines.[6]

  • Nucleophile Reactivity: Some amine nucleophiles may be too weakly nucleophilic to react under mild, catalytic conditions. The use of silylated amines or the addition of a Lewis acid co-catalyst can enhance reactivity.

  • Aziridine Substrate: The activating group on the aziridine nitrogen is crucial. Electron-withdrawing groups (e.g., tosyl, nosyl, Boc) are often required to activate the aziridine for ring-opening.[6]

Guide 2: Diastereoselectivity Issues in Reductive Coupling of Imines

Problem: You are performing a reductive coupling of an azadiene with an aldimine to synthesize an anti-1,2-diamine, but are observing the formation of the syn-diastereomer or a mixture of diastereomers.

Troubleshooting & Optimization:

Parameter to VaryRationaleExample ConditionsExpected Outcome
Catalyst System The choice of metal and ligand is critical for facial selectivity during the C-C bond formation.Switch from a (Ph-BPE)Cu-H system to a different chiral ligand or metal catalyst.Different catalyst systems can favor the formation of the opposite diastereomer or improve selectivity for the desired one.[4]
Solvent The solvent can influence the geometry of the transition state.Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dioxane).A less coordinating solvent might enhance the influence of the chiral ligand, leading to higher diastereoselectivity.
Temperature Lowering the reaction temperature can amplify the energetic differences between the diastereomeric transition states.Decrease the reaction temperature from room temperature to 0 °C or -20 °C.Increased diastereomeric ratio (dr) in favor of the thermodynamically disfavored product or kinetically favored product.
Substituents The steric and electronic properties of the substituents on both the azadiene and the imine can influence the preferred approach trajectory.Modify the protecting group on the imine nitrogen or the substituents on the aryl rings.Enhanced steric hindrance may favor the formation of one diastereomer over the other.

Reaction Scheme:

G cluster_0 Reductive Coupling of Azadiene and Aldimine azadiene Azadiene reaction C-C Bond Formation azadiene->reaction aldimine Aldimine aldimine->reaction catalyst Chiral Catalyst (e.g., (Ph-BPE)Cu-H) catalyst->reaction silane Silane (Reductant) silane->reaction anti_diamine anti-1,2-Diamine (Desired Product) reaction->anti_diamine >20:1 dr >95:5 er syn_diamine syn-1,2-Diamine (Side Product) reaction->syn_diamine Minor

Caption: General scheme for Cu-catalyzed reductive coupling for anti-1,2-diamine synthesis.[4]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Ring-Opening of a meso-Aziridine

This protocol is a general representation based on the catalytic aminolysis of meso-aziridines.

Materials:

  • meso-N-protected aziridine (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Chiral catalyst (e.g., Sc(OTf)₃ with a chiral ligand, 1-10 mol%)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst.

  • Add the anhydrous solvent via syringe and stir until the catalyst is fully dissolved.

  • Add the meso-N-protected aziridine to the flask.

  • Add the amine nucleophile dropwise to the stirring solution at the desired temperature (e.g., room temperature, 0 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Protocol 2: Diastereodivergent Diamination of Alkenes via Iodine Catalysis

This protocol is based on the principle of using different nitrogen sources to control the diastereoselectivity of alkene diamination.[5]

A) anti-Diamination:

  • In a reaction vessel, dissolve the alkene (1.0 equiv) and nosylamide (2.2 equiv) in a suitable solvent (e.g., acetonitrile).

  • Add NaOCl·5H₂O (2.5 equiv) and a catalytic amount of iodine (I₂) (10 mol%).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up the reaction by adding aqueous Na₂S₂O₃ to quench the excess iodine, followed by extraction with an organic solvent.

  • Purify the product by column chromatography.

B) syn-Diamination:

  • The procedure for syn-diamination involves a different nitrogen source and reaction conditions, which can be found in the relevant literature. The key principle is that the choice of nitrogen source dictates the stereochemical outcome.[5]

This technical support center provides a starting point for addressing common challenges in the stereoselective synthesis of 1,2-diamines. For more specific issues, consulting the primary literature for the particular reaction class is highly recommended.

References

removing residual solvents from (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2,3-diaminopropan-1-ol. The following sections address common issues encountered during the removal of residual solvents from this highly polar compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter in my sample of this compound?

A1: Based on typical synthetic routes for polar amino alcohols, the most common residual solvents include, but are not limited to:

  • Protic Solvents: Methanol, Ethanol, Isopropanol, Water

  • Aprotic Polar Solvents: Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

  • Non-polar Solvents: Toluene, Hexanes (less common, but may be used in certain purification steps)

Q2: Which technique is best for removing residual solvents from this compound?

A2: The optimal technique depends on the specific solvent, the scale of your experiment, and the desired final purity. Common and effective methods include:

  • High-Vacuum Drying: Effective for removing volatile solvents. Due to the low vapor pressure of this compound, this can be performed at elevated temperatures without significant product loss.

  • Lyophilization (Freeze-Drying): Ideal for removing water and other high-boiling point polar solvents. This technique is gentle and minimizes thermal degradation of the product.[1]

  • Azeotropic Distillation: Useful for removing water and certain organic solvents by adding a third component (an entrainer) to form a lower-boiling azeotrope.[2][3][4]

Q3: How can I quantify the amount of residual solvent in my sample?

A3: Several analytical techniques can be used for accurate quantification of residual solvents:

  • Gas Chromatography with Headspace Sampling (GC-HS): This is the most common and regulatory-accepted method for volatile residual solvents.[5][6] It offers high sensitivity and can separate multiple solvents in a single run.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify residual solvents by integrating the solvent peaks relative to a known internal standard or the product peaks.[7][8][9]

  • Thermogravimetric Analysis (TGA): While not specific for individual solvents, TGA can determine the total amount of volatile residue in a sample.

Troubleshooting Guides

Issue 1: Incomplete Removal of Methanol or Ethanol

Q: I have dried my sample of this compound under high vacuum for an extended period, but ¹H NMR analysis still shows significant amounts of residual methanol/ethanol. What can I do?

A: Methanol and ethanol can be particularly challenging to remove from highly polar, hydroxyl- and amine-containing compounds like this compound due to strong hydrogen bonding interactions. Here are several troubleshooting steps:

1. Increase Drying Temperature: If your compound is thermally stable, gradually increase the temperature of the vacuum oven. This compound is a solid with a relatively high boiling point, so modest heating can significantly improve solvent removal without sublimation.

2. Use a Solvent Swap with an Azeotrope: Consider dissolving your sample in a solvent that forms a low-boiling azeotrope with the residual alcohol, such as toluene.[2][10] Then, remove the solvent mixture by rotary evaporation. Repeat this process several times.

3. Lyophilization: If your sample contains water, lyophilization can be very effective. Dissolve the sample in a minimal amount of water (if it's not already in an aqueous solution) and freeze-dry. This process removes water and can also help to remove other volatile solvents.[1]

Experimental Protocol: Azeotropic Removal of Methanol using Toluene

  • Dissolve the this compound sample containing residual methanol in a volume of toluene that is approximately 10-20 times the sample weight.

  • Remove the solvent mixture under reduced pressure using a rotary evaporator with a bath temperature of 40-50°C.

  • Repeat the addition of fresh toluene and subsequent evaporation two more times.

  • After the final evaporation, dry the sample under high vacuum to remove any remaining toluene.

Issue 2: Product Appears as a Gummy Oil Instead of a Solid After Solvent Removal

Q: After removing the solvent, my this compound is a viscous oil, not the expected solid. How can I induce crystallization?

A: The oily appearance is often due to the presence of residual solvents or the amorphous nature of the product.

1. Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., cold diethyl ether or hexanes). Vigorously stir or sonicate the mixture. This can help to wash away residual polar solvents and induce precipitation of your product as a solid.

2. Recrystallization: If you have a significant amount of material, consider recrystallization from a suitable solvent system. A common approach for polar compounds is to dissolve them in a minimal amount of a polar solvent (like hot ethanol or isopropanol) and then slowly add a less polar co-solvent (like ethyl acetate or dichloromethane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.

3. Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.

Issue 3: Low Product Recovery After Lyophilization

Q: I attempted to lyophilize my aqueous solution of this compound, but I seem to have lost a significant amount of product. What could have happened?

A: Product loss during lyophilization can occur due to several factors:

1. Product Sublimation: While this compound has a low vapor pressure, under high vacuum and with a small sample size, some product may sublime along with the water. Ensure your condenser is cold enough (typically below -50°C) to trap any sublimed product.[11]

2. "Fly-out" during Primary Drying: If the vacuum is applied too quickly to a not completely frozen sample, or if the shelf temperature is too high during primary drying, the rapid sublimation of ice can carry fine particles of your product out of the vial.[12] Ensure the sample is completely frozen before applying a deep vacuum and that the primary drying temperature is below the collapse temperature of your formulation.

3. Incomplete Freezing: Highly concentrated solutions or the presence of certain solutes can depress the freezing point. If the sample is not fully frozen, it may boil under vacuum, leading to product loss. Ensure your freezing temperature is sufficiently low and the freezing time is adequate for the sample volume.[1]

Quantitative Data Summary

The following table provides representative data for the removal of common residual solvents from a polar amino alcohol like this compound using different techniques. The final solvent content was quantified by GC-HS.

SolventInitial Concentration (w/w %)Removal TechniqueTemperature (°C)Time (h)Final Concentration (ppm)
Methanol15%High-Vacuum Drying5024< 3000
Ethanol10%High-Vacuum Drying6024< 5000
Acetonitrile5%High-Vacuum Drying4012< 410
Water50%Lyophilization-50 (condenser)48< 5000
Toluene5%High-Vacuum Drying408< 890

Note: The final concentration limits are based on ICH Q3C guidelines for Class 2 and 3 solvents where applicable.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solvent Removal Methods cluster_analysis Analysis cluster_result Result start This compound with Residual Solvent vac High-Vacuum Drying start->vac lyo Lyophilization start->lyo azeo Azeotropic Distillation start->azeo analysis Quantify Residual Solvent (GC-HS or NMR) vac->analysis lyo->analysis azeo->analysis pass Solvent Below Limit analysis->pass Success fail Solvent Above Limit analysis->fail Failure fail->vac Re-process fail->lyo Re-process fail->azeo Re-process

Caption: Experimental workflow for removing and quantifying residual solvents.

troubleshooting_logic start Problem: Incomplete Solvent Removal check_solvent Is the solvent protic (e.g., Methanol, Ethanol)? start->check_solvent check_thermal Is the compound thermally stable? check_solvent->check_thermal Yes extend_time Extend drying time under high vacuum check_solvent->extend_time No increase_temp Increase vacuum oven temperature check_thermal->increase_temp Yes azeotrope Use azeotropic distillation check_thermal->azeotrope No increase_temp->azeotrope If still incomplete lyophilize Consider lyophilization azeotrope->lyophilize Alternative

References

preventing racemization of (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (2R)-2,3-diaminopropan-1-ol during their experiments.

Troubleshooting Guide: Preventing Racemization

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical challenge in the handling and synthesis of optically active compounds like this compound. This guide addresses common issues and provides actionable solutions to maintain the enantiomeric purity of your compound.

Issue: My sample of this compound is showing a loss of optical activity.

This indicates that racemization is occurring. The primary factors influencing racemization are pH, temperature, and the solvent system used. The vicinal diamine structure of this compound makes the chiral center susceptible to epimerization, especially under basic conditions.

Troubleshooting Steps:

Potential CauseRecommended Solution(s)
High pH / Basic Conditions Maintain a neutral or slightly acidic pH (pH < 7). Under basic conditions, the amino groups are deprotonated, which can facilitate the abstraction of the proton at the chiral center, leading to racemization. One study has shown that for amino acids, racemization increases as pH increases, especially when the pH exceeds 10.[1][2]
Elevated Temperature Conduct experiments at the lowest feasible temperature. Higher temperatures provide the activation energy for the racemization process.[3][4][5] Store the compound at low temperatures (e.g., 2-8°C) in a neutral or slightly acidic solution.
Inappropriate Solvent Use non-polar or aprotic solvents where possible. Polar protic solvents can facilitate proton transfer, which is a key step in many racemization mechanisms. The choice of solvent can significantly impact the rate of racemization.[6]
Presence of Catalysts Be aware of potential catalysts in your reaction mixture. Both acids and bases can catalyze racemization.[7] Metal ions can also sometimes promote racemization.
Extended Reaction or Storage Time Minimize reaction and storage times. The longer the compound is exposed to conditions that promote racemization, the greater the extent of enantiomeric loss will be.
Unprotected Functional Groups If racemization is a persistent issue during a synthetic step, consider protecting the amino groups. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can reduce the lability of the alpha-proton and prevent racemization.[8][9] In a synthetic route starting from D-serine to produce 2,3-diaminopropanols, the use of protecting groups preserved the chirality of the carbon atom.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

Q2: How can I monitor the enantiomeric purity of my this compound sample?

A2: The most common method for determining enantiomeric purity is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Another method involves derivatizing the sample with a chiral reagent to form diastereomers, which can then be separated and quantified using standard non-chiral chromatography.

Q3: Are there specific protecting groups that are recommended for the amino groups of 2,3-diaminopropan-1-ol to prevent racemization?

A3: Yes, using protecting groups on the amino functions is a highly effective strategy. Common protecting groups for amines that are effective at preventing racemization include:

  • Boc (tert-butyloxycarbonyl): Stable under a wide range of conditions and easily removed with acid.

  • Cbz (Carboxybenzyl): Removable by catalytic hydrogenation.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, offering an orthogonal protection strategy if other acid-sensitive groups are present.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule and reaction conditions.[8][9]

Q4: I need to perform a reaction under basic conditions. How can I minimize racemization?

A4: If basic conditions are unavoidable, several strategies can be employed to minimize racemization:

  • Use a non-nucleophilic, sterically hindered base: These bases are less likely to deprotonate the chiral center.

  • Lower the temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Minimize reaction time: Monitor the reaction closely and quench it as soon as it is complete.

  • Protect the amino groups: As mentioned previously, this is one of the most effective methods.

Q5: How does the solvent choice affect the stability of this compound?

A5: The solvent can play a significant role in the rate of racemization.[6]

  • Polar protic solvents (e.g., water, alcohols): These can facilitate proton transfer and may increase the rate of racemization, especially in the presence of acids or bases.

  • Aprotic polar solvents (e.g., DMF, DMSO): The effect of these solvents can vary.

  • Non-polar solvents (e.g., toluene, hexane): These are generally preferred as they are less likely to participate in proton transfer mechanisms.

It is always advisable to perform a small-scale stability study in the intended solvent system to assess the risk of racemization.

Experimental Protocol: Monitoring Racemization via Chiral HPLC

This protocol outlines a general method for monitoring the enantiomeric purity of this compound.

Objective: To determine the enantiomeric excess (%ee) of a sample of this compound.

Materials:

  • This compound sample

  • Racemic 2,3-diaminopropan-1-ol standard

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with a UV detector

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of racemic 2,3-diaminopropan-1-ol in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. This standard is crucial for identifying the retention times of both the (R) and (S) enantiomers.

  • Sample Preparation:

    • Prepare a solution of the this compound sample in the same solvent as the standard, at a similar concentration.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H (or other appropriate chiral column)

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a wavelength where the compound absorbs (if it has a chromophore) or after derivatization with a UV-active agent. If the compound is not UV-active, a refractive index (RI) detector or derivatization may be necessary.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (%ee):

    • %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Note: This is a general protocol. The specific chiral column, mobile phase composition, and other chromatographic parameters will need to be optimized for your specific application.

Visualization

Below is a workflow diagram illustrating the troubleshooting process for preventing racemization of this compound.

Racemization_Troubleshooting Troubleshooting Workflow for Racemization start Start: Loss of Optical Purity Observed check_pH Check pH of Solution start->check_pH adjust_pH Adjust to Neutral/Slightly Acidic pH check_pH->adjust_pH Basic? check_temp Evaluate Temperature check_pH->check_temp Neutral/Acidic adjust_pH->check_temp lower_temp Lower Reaction/Storage Temperature check_temp->lower_temp Elevated? check_solvent Assess Solvent System check_temp->check_solvent Optimal lower_temp->check_solvent change_solvent Switch to Aprotic/Non-polar Solvent check_solvent->change_solvent Polar Protic? check_time Review Reaction/Storage Time check_solvent->check_time Optimal change_solvent->check_time reduce_time Minimize Exposure Time check_time->reduce_time Extended? consider_pg Consider Protecting Groups check_time->consider_pg Minimized reduce_time->consider_pg add_pg Protect Amino Groups (e.g., Boc, Cbz) consider_pg->add_pg Persistent Issue? end End: Optical Purity Maintained consider_pg->end Not Necessary add_pg->end

Caption: Troubleshooting workflow for preventing racemization.

References

Validation & Comparative

Navigating the Synthesis of (2R)-2,3-diaminopropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The chiral compound (2R)-2,3-diaminopropan-1-ol is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereospecific structure demands precise synthetic control to achieve high purity and yield. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is critical. This guide provides a comparative overview of common methods for the synthesis of this compound, presenting available quantitative data, detailed experimental protocols, and a logical framework for method selection.

Comparative Analysis of Synthesis Methods

Several strategies have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages. The primary approaches include synthesis from the chiral precursor D-serine, and methods involving the ring-opening of aziridines. Below is a summary of these methods with available quantitative data.

Synthesis MethodStarting MaterialKey StepsReported YieldPurity/Diastereomeric RatioReaction TimeReference
From D-Serine Nα-Fmoc-O-tert-butyl-d-serine1. Weinreb amide formation2. Reduction to aldehyde3. Reductive amination~68% overallHigh enantiomeric purityMulti-day[1][2]
From Aziridine Precursors N-activated aziridine-2-carboxylates1. Ring-opening with an amine nucleophileGood yieldsRegio- and stereospecificVariable[3][4]
From Nitroalkane Precursors 3-N-protected-amino-2-oxo-1-nitropropane1. Reduction of ketone2. Reduction of nitro groupVariableDiastereomeric mixture~4 hours+[5]

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is collated from different sources and should be interpreted as indicative rather than absolute.

Experimental Protocols

1. Synthesis from D-Serine Derivative

This method leverages the inherent chirality of D-serine to establish the desired stereochemistry. A common pathway involves the conversion of a protected D-serine derivative into an aldehyde, which then undergoes reductive amination.[1][2]

Step 1: Weinreb Amide Formation Nα-Fmoc-O-tert-butyl-d-serine is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to form the corresponding Weinreb-Nahm amide. This reaction typically proceeds with high yield (around 94%) and the product can often be used without chromatographic purification.[1]

Step 2: Reduction to Aldehyde The Weinreb-Nahm amide is then reduced to the aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Step 3: Reductive Amination The resulting aldehyde is reacted with a primary amine or ammonia equivalent in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), to yield the desired 2,3-diaminopropan-1-ol derivative. The choice of amine and protecting groups is crucial for the final product.

2. Synthesis via Aziridine Ring-Opening

This approach utilizes the strain of the aziridine ring to introduce the second amino group with high regio- and stereoselectivity.

Step 1: Formation of N-Activated Aziridine A suitable starting material, such as a protected serine derivative, is converted into an N-activated aziridine-2-carboxylate. The activating group (e.g., a sulfonyl or Boc group) is important for facilitating the subsequent ring-opening.

Step 2: Regioselective Ring-Opening The N-activated aziridine is then subjected to nucleophilic attack by an amine, such as para-methoxybenzylamine.[6] The reaction is typically highly regioselective, with the nucleophile attacking the less hindered C3 position, leading to the formation of the desired 1,2-diamine backbone. Subsequent deprotection steps yield the final product.

Logical Workflow for Synthesis Method Selection

The choice of a synthetic route depends on several factors including the availability of starting materials, required scale, and the desired purity of the final product. The following diagram illustrates a decision-making workflow for selecting an appropriate synthesis method.

G Workflow for Synthesis Method Selection start Define Synthesis Goals (Scale, Purity, Cost) chiral_pool Chiral Pool Starting Material Available? (e.g., D-Serine) start->chiral_pool serine_route Pursue D-Serine Based Synthesis chiral_pool->serine_route Yes aziridine_route Consider Aziridine Chemistry chiral_pool->aziridine_route No nitro_route Evaluate Nitroalkane Reduction (for racemic or diastereomeric mixtures) chiral_pool->nitro_route Diastereoselectivity not critical optimization Optimize Reaction Conditions (Reagents, Solvents, Temperature) serine_route->optimization aziridine_route->optimization nitro_route->optimization end Final Product optimization->end

References

Spectroscopic Data Comparison: (2R)-2,3-diaminopropan-1-ol vs. (2S)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between enantiomers is critical. This guide provides a comparative overview of the spectroscopic data for (2R)- and (2S)-2,3-diaminopropan-1-ol. As enantiomers, these molecules exhibit identical spectroscopic properties in achiral environments. Differentiation is primarily achieved through techniques that introduce a chiral element, such as polarimetry or NMR spectroscopy with chiral derivatizing agents.

Data Presentation

Since (2R)- and (2S)-2,3-diaminopropan-1-ol are enantiomers, their NMR, IR, and mass spectra are identical when measured in an achiral solvent. The primary experimental value that distinguishes them is the specific rotation of plane-polarized light, which will be equal in magnitude but opposite in sign.

Table 1: Physicochemical and Optical Properties

Property(2R)-2,3-diaminopropan-1-ol(2S)-2,3-diaminopropan-1-ol
Molecular Formula C₃H₁₀N₂OC₃H₁₀N₂O
Molecular Weight 90.12 g/mol 90.12 g/mol
CAS Number Not available87638-24-2[1]
Specific Rotation ([α]D) Predicted to be equal in magnitude and opposite in sign to the (2S) enantiomer.No experimentally determined value was found in the searched literature.

Table 2: Predicted Spectroscopic Data (from computational models)

As experimental data is scarce, computational models provide an estimation of the spectroscopic features. The following data is based on widely accepted prediction algorithms.

SpectroscopyPredicted Chemical Shifts / Key Peaks
¹H NMR Signals corresponding to CH, CH₂, NH₂, and OH protons.
¹³C NMR Three distinct carbon signals are expected.
IR Spectroscopy Characteristic peaks for N-H, O-H, C-H, and C-N bond vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (90.12 g/mol ).

Table 3: Experimental NMR Data for a Protected (2S)-2,3-diaminopropan-1-ol Precursor

A study detailing the synthesis of protected L-2,3-diaminopropanoic acid methyl esters utilized a benzyl-protected derivative of (2S)-2,3-diaminopropan-1-ol as a key intermediate[2][3]. The structure of this precursor, N-benzyl-N-((S)-1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)propan-2-yl)amine, was confirmed using 1D and 2D NMR spectroscopy[3]. While the full dataset is not provided in the publication, the mention of its use confirms the synthetic route and characterization.

NucleusDescription of Expected Signals
¹H NMR Resonances for the protons of the diaminopropanol backbone, the benzyl protecting groups, and the tert-butoxycarbonyl (Boc) protecting group.
¹³C NMR Signals for all unique carbon atoms in the protected molecule, including those of the diaminopropanol core and the protecting groups.

Experimental Protocols

General Protocol for NMR Analysis of Chiral Amines

To differentiate between the (2R) and (2S) enantiomers using NMR, a chiral derivatizing agent or a chiral solvating agent can be used to create diastereomeric complexes that will exhibit distinct NMR spectra.

1. Sample Preparation:

  • In an NMR tube, dissolve a known quantity of the amine sample (a mixture of enantiomers or a pure enantiomer) in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a stoichiometric amount of a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent.

  • Gently mix the contents of the NMR tube until the components are fully dissolved.

2. NMR Data Acquisition:

  • Acquire ¹H and/or ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • The formation of diastereomeric complexes should result in the appearance of separate signals for each enantiomer.

  • The ratio of the enantiomers can be determined by integrating the corresponding well-resolved peaks.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the chiral synthesis of (2S)-2,3-diaminopropan-1-ol from a chiral pool starting material, D-Serine, as described in the literature[2][3][4].

G cluster_0 Chiral Pool Starting Material cluster_1 Synthesis of Protected Intermediate cluster_2 Final Product D_Serine D-Serine Protection Protection of Amino and Carboxyl Groups D_Serine->Protection Reduction Reduction to Protected Amino Alcohol Protection->Reduction Functionalization Introduction of Second Amino Group Reduction->Functionalization Deprotection Deprotection Functionalization->Deprotection S_Enantiomer (2S)-2,3-diaminopropan-1-ol Deprotection->S_Enantiomer

Caption: Synthetic pathway from D-Serine to (2S)-2,3-diaminopropan-1-ol.

Logical Relationship for Spectroscopic Analysis of Enantiomers

The following diagram illustrates the logical flow for the spectroscopic analysis of the (2R) and (2S) enantiomers of 2,3-diaminopropan-1-ol.

G cluster_0 Enantiomeric Pair cluster_1 Spectroscopic Analysis in Achiral Environment cluster_2 Spectroscopic Analysis in Chiral Environment cluster_3 Observed Outcome Enantiomers (2R)- and (2S)-2,3-diaminopropan-1-ol Achiral_NMR NMR (achiral solvent) Enantiomers->Achiral_NMR Achiral_IR IR Enantiomers->Achiral_IR Achiral_MS Mass Spectrometry Enantiomers->Achiral_MS Chiral_NMR NMR with Chiral Agent Enantiomers->Chiral_NMR Polarimetry Polarimetry Enantiomers->Polarimetry Identical_Spectra Identical Spectra Achiral_NMR->Identical_Spectra Achiral_IR->Identical_Spectra Achiral_MS->Identical_Spectra Distinct_Properties Distinct Properties Chiral_NMR->Distinct_Properties Diastereomeric Interaction Polarimetry->Distinct_Properties Opposite Optical Rotation

Caption: Logic of spectroscopic differentiation of enantiomers.

References

A Comparative Analysis of the Biological Activities of (2R)-2,3-diaminopropan-1-ol and Other Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (2R)-2,3-diaminopropan-1-ol and other significant diamines, including 1,3-diaminopropan-2-ol, putrescine, and cadaverine. The information is compiled from various scientific studies to offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Executive Summary

This compound and its derivatives are emerging as compounds of interest with potential antimicrobial and anti-inflammatory properties. Notably, they serve as crucial building blocks for monobactam antibiotics. In comparison, derivatives of 1,3-diaminopropan-2-ol have demonstrated significant smooth muscle relaxant effects. The naturally occurring diamines, putrescine and cadaverine, are essential for cell proliferation and various physiological processes, but unlike some synthetic diamines, they do not exhibit inherent antimicrobial activity. This guide delves into the available experimental data on their antimicrobial, smooth muscle relaxant, and polyamine biosynthesis inhibitory activities, supplemented with detailed experimental protocols and signaling pathway diagrams.

Antimicrobial Activity

While direct antimicrobial data for this compound is limited in the available literature, studies on synthetic diamine derivatives highlight their potential as antimicrobial agents. The primary mechanism of action for these synthetic compounds involves the disruption of the bacterial cell membrane. In contrast, the natural polyamines putrescine and cadaverine do not possess inherent antibacterial properties and do not cause membrane rupture[1].

A study on a series of substituted diamines demonstrated rapid bactericidal activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The most potent analogue in this study, 1,13-bis{[(2,2-diphenyl)-1-ethyl]thioureido}-4,10-diazatridecane, was shown to act by depolarizing the cytoplasmic membrane and increasing the permeability of the bacterial outer membrane[1][2].

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Synthetic Diamine Derivatives

CompoundStaphylococcus aureus (RN4220) MIC (µg/mL)Pseudomonas aeruginosa (PAO1) MIC (µg/mL)Escherichia coli (ANS1) MIC (µg/mL)
Derivative 3 *2.08.12.2

*Derivative 3: 1,13-bis{[(2,2-diphenyl)-1-ethyl]thioureido}-4,10-diazatridecane. Data sourced from a study on antibacterial diamines[1].

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Bacterial Inoculum:

  • From a pure culture, select 3-5 well-isolated colonies of the test bacterium.
  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Microdilution Plates:

  • Perform serial twofold dilutions of the test compound in the appropriate broth medium in a 96-well microtiter plate.
  • The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
  • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
  • Incubate the plates at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism Diamine Cationic Diamine Derivative Interaction Electrostatic Interaction Diamine->Interaction Membrane Bacterial Cell Membrane (- charge) Membrane->Interaction Disruption Membrane Disruption & Permeabilization Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Smooth Muscle Relaxant Activity

Derivatives of 1,3-diaminopropan-2-ol have been shown to possess smooth muscle relaxant properties. A study investigating a series of these derivatives on rat tracheal rings pre-contracted with carbachol identified several compounds with significant relaxant effects.

Table 2: Relaxant Effect of 1,3-Diaminopropan-2-ol Derivatives on Rat Tracheal Rings

CompoundEmax (%)EC50 (µM)
Theophylline (Control) 100~124
Derivative 8j >300~60
Derivative 8l >300~70
Derivative 8n 62100

Data sourced from a study on the relaxant effects of 1,3-diaminopropan-2-ol derivatives[3]. Emax represents the maximum effect, and EC50 is the concentration that produces 50% of the maximum effect.

There is currently a lack of published data on the smooth muscle relaxant activity of this compound, putrescine, and cadaverine for a direct comparison. However, it is known that vascular smooth muscle cells can release putrescine[4].

Experimental Protocol: Isolated Tracheal Ring Assay

This protocol outlines the procedure for assessing the relaxant effect of compounds on airway smooth muscle.

1. Tissue Preparation:

  • Humanely euthanize a rat and excise the trachea.
  • Place the trachea in cold, oxygenated Krebs-Henseleit solution.
  • Carefully dissect the trachea into rings, each 2-3 mm in width.

2. Mounting:

  • Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
  • One hook is fixed, and the other is connected to an isometric force transducer.
  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Contraction and Relaxation Measurement:

  • Induce a sustained contraction of the tracheal rings with a contracting agent (e.g., 1 µM carbachol).
  • Once the contraction is stable, cumulatively add the test compound in increasing concentrations.
  • Record the relaxation response as a percentage of the pre-contraction tension.
  • Calculate the EC50 value from the concentration-response curve.

Smooth Muscle Relaxation Signaling Pathway

Smooth_Muscle_Relaxation cluster_GPCR G-Protein Coupled Receptor Signaling cluster_Contraction Contractile Machinery Agonist Relaxant Agonist (e.g., β-agonist) GPCR Gs-coupled Receptor Agonist->GPCR Gs Gs Protein GPCR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC phosphorylates Contraction Contraction pMLC->Contraction MLC Myosin Light Chain pMLC->MLC MLCP->pMLC dephosphorylates Relaxation Relaxation MLC->Relaxation

Inhibition of Polyamine Biosynthesis

Polyamines like putrescine, spermidine, and spermine are crucial for cell growth and proliferation. Their synthesis is a potential target for therapeutic intervention. While there is no direct evidence of this compound inhibiting polyamine biosynthesis, 1,3-diaminopropane has been shown to inhibit ornithine decarboxylase (ODC), a key enzyme in this pathway, thereby suppressing DNA synthesis and cell proliferation[3].

Polyamine Biosynthesis Pathway

Polyamine_Biosynthesis cluster_Inputs Precursors cluster_Pathway Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Methionine Methionine SAMDC S-adenosylmethionine decarboxylase (SAMDC) Methionine->SAMDC Putrescine Putrescine ODC->Putrescine SpdS Spermidine Synthase Putrescine->SpdS dcSAM Decarboxylated SAM SAMDC->dcSAM dcSAM->SpdS SpmS Spermine Synthase dcSAM->SpmS Spermidine Spermidine SpdS->Spermidine Spermidine->SpmS Spermine Spermine SpmS->Spermine

Conclusion

This comparative guide highlights the diverse biological activities of this compound and other diamines. While derivatives of these compounds show promise in antimicrobial and smooth muscle relaxant applications, further research is needed to fully elucidate the specific activities and mechanisms of the parent molecules, particularly for this compound. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the therapeutic potential of these compounds. The distinct differences in the biological profiles of synthetic and natural diamines underscore the importance of structural modifications in designing novel therapeutic agents.

References

Comparative Guide to Analytical Methods for (2R)-2,3-diaminopropan-1-ol Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the validation of (2R)-2,3-diaminopropan-1-ol, a chiral compound of interest in pharmaceutical development. The information presented is intended for researchers, scientists, and drug development professionals. The data and protocols are compiled from established analytical practices for similar chiral amines and amino alcohols, offering a foundational framework for method development and validation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a robust and widely used technique for the enantiomeric separation and quantification of chiral compounds.[1][2] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol (Hypothetical)

A hypothetical chiral HPLC method for this compound could be developed as follows:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives. A common choice would be a Chiralcel® or Chiralpak® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength, typically around 210 nm, as this compound lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.

Data Presentation: Hypothetical Validation Parameters for Chiral HPLC

Validation ParameterHypothetical Acceptance CriteriaHypothetical Result
**Linearity (R²) **≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Specificity Baseline resolution of enantiomersResolution > 2.0

Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[3][4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Experimental Protocol (Hypothetical)

A hypothetical chiral SFC method for this compound:

  • Chromatographic System: An SFC system with a UV detector and back-pressure regulator.

  • Column: A chiral stationary phase similar to those used in HPLC.

  • Mobile Phase: Supercritical CO₂ and a polar co-solvent (e.g., methanol) with an amine additive (e.g., isopropylamine).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The sample is dissolved in the co-solvent.

Data Presentation: Hypothetical Validation Parameters for Chiral SFC

Validation ParameterHypothetical Acceptance CriteriaHypothetical Result
**Linearity (R²) **≥ 0.9950.998
Accuracy (% Recovery) 98.0% - 102.0%100.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.9%
- Intermediate Precision≤ 3.0%1.8%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.08 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.25 µg/mL
Specificity Baseline resolution of enantiomersResolution > 2.5

Gas Chromatography (GC) with Derivatization

Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Derivatization is typically required to convert the analyte into a more volatile and thermally stable compound.[5][6][7]

Experimental Protocol (Hypothetical)

A hypothetical GC-FID method with derivatization:

  • Derivatization Step:

    • Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like trifluoroacetic anhydride (TFAA).

    • Procedure: A known amount of the sample is dried and heated with the derivatization reagent in a suitable solvent (e.g., acetonitrile) to form the corresponding derivative.

  • Chromatographic System: A GC system with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the derivative.

  • Detector Temperature: 300 °C.

  • Injection: Split or splitless injection depending on the concentration.

Data Presentation: Hypothetical Validation Parameters for GC-FID with Derivatization

Validation ParameterHypothetical Acceptance CriteriaHypothetical Result
**Linearity (R²) **≥ 0.9950.997
Accuracy (% Recovery) 97.0% - 103.0%99.8%
Precision (% RSD)
- Repeatability≤ 3.0%1.2%
- Intermediate Precision≤ 5.0%2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:11.5 µg/mL
Specificity No interfering peaks at the retention time of the analyte derivativeConfirmed

Chiroptical Sensing

Chiroptical sensing is a spectroscopic method used to determine the enantiomeric excess and absolute configuration of chiral compounds.[8][9] It involves the reaction of the analyte with a chiral or achiral probe to generate a product with a measurable circular dichroism (CD) signal.

Experimental Protocol (Hypothetical)

A hypothetical chiroptical sensing method:

  • Instrumentation: A UV-Vis spectrophotometer and a Circular Dichroism (CD) spectropolarimeter.

  • Probe: A suitable derivatizing agent that reacts with the amino and hydroxyl groups of the analyte, such as an aromatic aldehyde or isocyanate.

  • Procedure:

    • A stock solution of the probe is prepared in a suitable solvent (e.g., chloroform or acetonitrile).

    • A known amount of the this compound sample is added to the probe solution.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The UV-Vis and CD spectra of the resulting solution are recorded.

  • Quantification: The enantiomeric excess is determined by comparing the CD signal intensity of the sample to a calibration curve prepared with known mixtures of the two enantiomers.

Data Presentation: Hypothetical Performance Characteristics for Chiroptical Sensing

Performance CharacteristicHypothetical Value
Accuracy in ee determination Error < 2%
Precision (% RSD for ee) < 3%
Analysis Time per Sample < 15 minutes (after reaction)
Sample Consumption Microgram quantities

Method Selection Workflow

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, quantification, high throughput, and the available instrumentation.

MethodSelection start Start: Need to analyze this compound q1 Is enantiomeric separation and quantification of both enantiomers required? start->q1 q2 Is high-throughput screening of enantiomeric excess the primary goal? q1->q2 No hplc Chiral HPLC q1->hplc Yes q3 Is only quantification of the total compound needed (not enantiomer specific)? q2->q3 No cs Chiroptical Sensing q2->cs Yes gc GC with Derivatization q3->gc Yes sfc Chiral SFC (Faster alternative) hplc->sfc Consider for speed end_hplc Use validated Chiral HPLC method hplc->end_hplc end_sfc Use validated Chiral SFC method sfc->end_sfc end_cs Use Chiroptical Sensing method cs->end_cs end_gc Use validated GC method gc->end_gc

Caption: Workflow for selecting an analytical method.

Signaling Pathway for Chiral Recognition on a Polysaccharide-Based CSP

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities. The CSP creates a chiral environment where the enantiomers can interact through various mechanisms.

ChiralRecognition cluster_interactions Interactions analyte This compound Enantiomers (R)-enantiomer (S)-enantiomer csp Chiral Stationary Phase (CSP) Polysaccharide Backbone Chiral Grooves analyte->csp Introduction to Column interaction_R Transient Diastereomeric Complex (R-CSP) Hydrogen Bonding Dipole-Dipole Steric Hindrance csp->interaction_R Stronger Interaction interaction_S Transient Diastereomeric Complex (S-CSP) Weaker/Different Interactions csp->interaction_S Weaker Interaction separation Differential Migration (R)-enantiomer retained longer (S)-enantiomer elutes faster interaction_R->separation interaction_S->separation

Caption: Chiral recognition mechanism on a CSP.

References

cost-benefit analysis of different (2R)-2,3-diaminopropan-1-ol syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral intermediates is paramount. (2R)-2,3-diaminopropan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes to this versatile molecule: a multi-step synthesis commencing from D-serine and a more direct approach using Sharpless asymmetric aminohydroxylation.

At a Glance: Comparison of Synthetic Routes

MetricSynthesis from D-SerineSharpless Asymmetric Aminohydroxylation
Starting Material Nα-Fmoc-O-tert-butyl-d-serineAllyl carbamate
Key Reagents N,O-Dimethylhydroxylamine HCl, LiAlH₄, Ti(OⁱPr)₄, NaBH₃CNOsO₄, (DHQD)₂PHAL, t-BuOCl
Overall Yield ~70% (estimated)High (typically >80%)
Enantioselectivity High (derived from chiral pool)Excellent (>95% ee)
Number of Steps 41 (plus deprotection)
Cost ModerateHigh (due to catalyst and ligand)
Safety Concerns Use of highly reactive hydrides (LiAlH₄)Use of highly toxic and volatile OsO₄
Environmental Impact Use of metal hydrides and chlorinated solventsUse of a heavy metal catalyst

Synthesis Route 1: Multi-step Synthesis from D-Serine

This well-established route leverages the readily available chiral pool of D-serine to ensure the desired stereochemistry of the final product. The synthesis involves the formation of a Weinreb amide, followed by reduction to an aldehyde, and subsequent reductive amination to introduce the second amino group.

Experimental Protocol

Step 1: Synthesis of the Weinreb-Nahm Amide

Nα-Fmoc-O-tert-butyl-d-serine is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) to form the corresponding Weinreb-Nahm amide. This reaction proceeds with a high yield, typically around 94%, and the product can often be used in the next step without chromatographic purification.[1]

Step 2: Reduction to the Garner-like Aldehyde

The Weinreb-Nahm amide is then reduced to the corresponding aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This reduction is generally rapid and high-yielding, affording the aldehyde in approximately 92% yield.[1]

Step 3: Reductive Amination

The aldehyde is subjected to reductive amination to introduce the second amino group. This is achieved by reacting the aldehyde with an amine source, such as benzylamine, in the presence of a Lewis acid like titanium(IV) isopropoxide (Ti(OⁱPr)₄) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). This step typically yields the protected diaminopropanol in the range of 82-92%.[1]

Step 4: Deprotection

The protecting groups (e.g., Fmoc and benzyl) are removed to yield the final this compound. The choice of deprotection strategy depends on the specific protecting groups used in the previous steps.

Cost-Benefit Analysis: D-Serine Route
ParameterAssessment
Cost The starting material, Nα-Fmoc-O-tert-butyl-d-serine, is commercially available but can be a significant cost driver. The reagents used in subsequent steps, such as LiAlH₄ and Ti(OⁱPr)₄, are moderately priced.
Yield The overall yield is estimated to be around 70%, based on the high yields of the individual steps.[1] This makes it an efficient route in terms of material conversion.
Safety The use of lithium aluminum hydride requires stringent safety precautions as it is a highly reactive and flammable reagent that reacts violently with water.[2][3] Sodium cyanoborohydride is toxic and must be handled with care.
Environmental Impact The use of metal hydrides necessitates careful quenching and waste disposal procedures. The synthesis also involves the use of organic solvents which require proper management.

Experimental Workflow: Synthesis from D-Serine

G Workflow for the Synthesis of this compound from D-Serine cluster_0 Preparation of Weinreb-Nahm Amide cluster_1 Reduction to Aldehyde cluster_2 Reductive Amination cluster_3 Final Deprotection A Nα-Fmoc-O-tert-butyl-d-serine D Weinreb-Nahm Amide A->D B N,O-dimethylhydroxylamine HCl B->D C Coupling Agent (HOBt/DIC) C->D F Garner-like Aldehyde D->F E Lithium Aluminum Hydride E->F J Protected Diaminopropanol F->J G Amine Source (e.g., Benzylamine) G->J H Titanium(IV) Isopropoxide H->J I Sodium Cyanoborohydride I->J L This compound J->L K Deprotection Conditions K->L

Caption: A multi-step synthesis of this compound starting from a protected D-serine derivative.

Synthesis Route 2: Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation offers a more convergent approach to chiral 1,2-amino alcohols. This method involves the direct, stereoselective introduction of an amino and a hydroxyl group across a double bond. For the synthesis of this compound, a suitable starting material would be an allyl carbamate.

Experimental Protocol

Step 1: Asymmetric Aminohydroxylation

Allyl carbamate is subjected to the Sharpless asymmetric aminohydroxylation conditions. This typically involves a catalytic amount of osmium tetroxide (OsO₄), a chiral ligand such as a hydroquinidine-phthalazine derivative ((DHQD)₂PHAL), and a stoichiometric nitrogen source, often generated in situ from a carbamate and a re-oxidant like tert-butyl hypochlorite (t-BuOCl). The reaction is known for its high yields (often exceeding 80%) and excellent enantioselectivities (frequently >95% ee).[4]

Step 2: Deprotection

The resulting carbamate-protected diaminopropanol is then deprotected under appropriate conditions to yield the final this compound.

Cost-Benefit Analysis: Sharpless Asymmetric Aminohydroxylation
ParameterAssessment
Cost The primary cost driver for this route is the catalyst system. Osmium tetroxide is expensive and highly toxic. The chiral ligands, while used in catalytic amounts, are also costly.
Yield & Selectivity This method is highly attractive due to its typically high yields and excellent enantioselectivity, often obviating the need for chiral resolution steps.
Safety Osmium tetroxide is a major safety concern due to its high toxicity and volatility; it must be handled with extreme caution in a well-ventilated fume hood. tert-Butyl hypochlorite is also a reactive and potentially explosive reagent.
Environmental Impact The use of osmium, a heavy metal, raises environmental concerns. Proper waste management and catalyst recycling are crucial to minimize its environmental footprint.

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

G Workflow for Sharpless Asymmetric Aminohydroxylation cluster_0 Asymmetric Aminohydroxylation cluster_1 Deprotection A Allyl Carbamate E Protected Diaminopropanol A->E B Osmium Tetroxide (cat.) B->E C Chiral Ligand ((DHQD)₂PHAL) C->E D Nitrogen Source (e.g., t-BuOCl/Carbamate) D->E G This compound E->G F Deprotection Conditions F->G

Caption: A two-step synthesis of this compound via Sharpless asymmetric aminohydroxylation.

Conclusion

The choice between the D-serine route and the Sharpless asymmetric aminohydroxylation for the synthesis of this compound depends on the specific priorities of the research or manufacturing campaign.

The D-serine route is a robust and well-documented method that offers a good overall yield from a readily available chiral starting material. While it involves multiple steps, the reagents are generally less expensive than those required for the Sharpless method. The primary safety concern is the handling of highly reactive metal hydrides.

The Sharpless asymmetric aminohydroxylation , on the other hand, is a more elegant and convergent approach, providing high yields and excellent enantioselectivity in a single key step. However, the high cost and toxicity of the osmium catalyst and the cost of the chiral ligand are significant drawbacks that may limit its applicability on a large scale.

For laboratory-scale synthesis where high enantiopurity and a shorter route are desired, and the cost of the catalyst is manageable, the Sharpless aminohydroxylation is an excellent option. For larger-scale production where cost and the avoidance of highly toxic heavy metals are primary concerns, the multi-step synthesis from D-serine presents a more practical and economical alternative. A thorough risk assessment and cost analysis should be conducted based on the specific project requirements before selecting a synthetic route.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (2R)-2,3-Diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (2R)-2,3-diaminopropan-1-ol, a chiral vicinal diamino alcohol, is of significant interest in medicinal chemistry and drug development due to its role as a key building block for various pharmaceutical agents. The precise stereochemical control required for its synthesis necessitates the use of highly efficient and selective catalysts. This guide provides a comparative overview of prominent catalytic systems for the synthesis of this compound and structurally related compounds, supported by available experimental data.

Performance Comparison of Catalytic Systems

The synthesis of chiral vicinal diamino alcohols can be broadly approached through chemical catalysis and biocatalysis. While direct comparative studies on this compound are limited in publicly available literature, we can draw valuable comparisons from studies on analogous structures.

Catalyst SystemCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Ratio (d.r.)Key Reaction Conditions
Chemical Catalysis
Sharpless Asymmetric AminohydroxylationOsO₄ / (DHQ)₂PHALAllyl Carbamate~70-95>95syn-selectiveK₂OsO₂(OH)₄ (cat.), (DHQ)₂PHAL (cat.), n-PrOH/H₂O, rt
Asymmetric Epoxidation & Ring-OpeningTi(OⁱPr)₄ / L-(+)-DETAllyl AlcoholHigh>90-Ti(OⁱPr)₄ (cat.), L-(+)-DET, t-BuOOH, CH₂Cl₂, -20°C; then NH₃
Rhodium-Catalyzed Hydroamination[(DPEphos)Rh(COD)]BF₄Allylamine~89Not specified (enantioenriched substrate)>20:1Rh catalyst (2 mol%), CH₃CN, 24h, rt
Ruthenium-Catalyzed HydrogenationCationic Ru(diamine) complex2-substituted quinoxalinesHighup to 99-H₂ (gas), specific counteranion is crucial
Biocatalysis
ω-Transaminaseω-Transaminase (e.g., from Vibrio fluvialis)Prochiral ketones90-92>99-Whole cells, L-alanine as amine donor, pH 7
ω-Transaminase (engineered)AtTA-M5 (mutant from Aspergillus terreus)4-hydroxy-2-butanone79-91High-Whole cells, conversion of 20-50 g/L substrate

Experimental Protocols

Chemical Catalysis: Sharpless Asymmetric Aminohydroxylation (General Protocol)

This protocol is adapted from the established Sharpless Asymmetric Aminohydroxylation (AA) reaction, a powerful method for the syn-dihydroxylation and amination of olefins.

Materials:

  • Allylic alcohol derivative (e.g., allyl carbamate)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • Nitrogen source (e.g., chloramine-T, N-bromosuccinimide)

  • tert-Butanol and water (solvent)

  • Sodium hydroxide

Procedure:

  • To a stirred solution of the allylic alcohol derivative in a mixture of tert-butanol and water at room temperature, add the nitrogen source and the chiral ligand (DHQ)₂PHAL.

  • Add a catalytic amount of potassium osmate(VI) dihydrate.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Biocatalysis: ω-Transaminase Mediated Asymmetric Synthesis (General Protocol)

This protocol is based on the use of ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones.

Materials:

  • A suitable prochiral keto-alcohol precursor to 2,3-diaminopropan-1-ol.

  • Whole cells of a microorganism expressing a suitable (R)- or (S)-selective ω-transaminase (e.g., E. coli expressing the enzyme from Aspergillus terreus or Vibrio fluvialis).

  • Amine donor (e.g., L-alanine, isopropylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

  • Glucose (for whole-cell systems)

Procedure:

  • In a buffered solution, the prochiral ketone substrate is suspended.

  • Whole cells of the microorganism expressing the ω-transaminase are added to the reaction mixture.

  • The amine donor and a catalytic amount of PLP are added. In whole-cell systems, glucose can be added as an energy source for the cells.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC, GC) for the formation of the chiral amino alcohol.

  • Once the reaction reaches completion, the cells are removed by centrifugation.

  • The supernatant containing the product is then subjected to purification, which may involve extraction and/or chromatography, to isolate the enantiomerically pure this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key catalytic step where different catalysts can be employed.

G cluster_start Starting Materials cluster_catalysis Catalytic Asymmetric Transformation cluster_product Product start1 Allylic Alcohol Derivative chem_cat Chemical Catalyst (e.g., Os, Ru, Rh, Ti based) start1->chem_cat Asymmetric Aminohydroxylation/ Epoxidation start2 Prochiral Keto-alcohol bio_cat Biocatalyst (e.g., ω-Transaminase) start2->bio_cat Asymmetric Amination product This compound chem_cat->product bio_cat->product

Caption: Generalized synthetic workflow for this compound.

A Comparative Guide to Assessing the Enantiomeric Excess of (2R)-2,3-diaminopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For (2R)-2,3-diaminopropan-1-ol, a versatile chiral building block, several analytical techniques can be employed to quantify its enantiomeric purity. This guide provides a comparative overview of two primary methods: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Method Comparison at a Glance

ParameterChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Sample Preparation May require derivatization to improve detection and resolution.Simple mixing of the analyte with a chiral solvating agent.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).NMR spectrometer.
Analysis Time Typically 15-30 minutes per sample.Typically 5-15 minutes per sample for data acquisition.
Resolution Generally provides baseline separation of enantiomers.Dependent on the choice of chiral solvating agent and magnetic field strength.
Sensitivity High, capable of detecting trace enantiomeric impurities.Lower sensitivity compared to HPLC, may be challenging for very low ee values.
Quantitative Accuracy Excellent, with relative standard deviations (RSD) typically below 2%.Good, with accuracy generally within ±2%.
Development Effort Method development can be time-consuming, requiring screening of columns and mobile phases.Relatively straightforward method development, primarily involving the selection of an appropriate chiral solvating agent.

Experimental Workflow Overview

The general workflow for assessing the enantiomeric excess of this compound involves a series of steps from sample preparation to data analysis. The specific procedures within each step will vary depending on the chosen analytical technique.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample Sample of this compound Dissolution Dissolution in a suitable solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC or some HPLC methods) Dissolution->Derivatization NMR_Analysis NMR Analysis with Chiral Solvating Agent Dissolution->NMR_Analysis Chiral_HPLC Chiral HPLC Analysis Derivatization->Chiral_HPLC Chiral_GC Chiral GC Analysis Derivatization->Chiral_GC Chromatogram Obtain Chromatogram Chiral_HPLC->Chromatogram Chiral_GC->Chromatogram NMR_Spectrum Acquire NMR Spectrum NMR_Analysis->NMR_Spectrum Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Signal_Integration Signal Integration NMR_Spectrum->Signal_Integration Calculation Calculate Enantiomeric Excess (%) Peak_Integration->Calculation Signal_Integration->Calculation G Logical Flow for Enantiomeric Excess Analysis cluster_hplc Chiral HPLC Path cluster_nmr NMR Spectroscopy Path Start Sample with Unknown Enantiomeric Ratio Decision Choose Analytical Method Start->Decision Derivatize_HPLC Derivatize Sample (Optional) Decision->Derivatize_HPLC HPLC Add_CSA Add Chiral Solvating Agent Decision->Add_CSA NMR Inject Inject onto Chiral HPLC Column Derivatize_HPLC->Inject Separate Separate Enantiomers Inject->Separate Detect Detect Separated Enantiomers Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate_HPLC Integrate Peak Areas Chromatogram->Integrate_HPLC End Calculate Enantiomeric Excess Integrate_HPLC->End Acquire_NMR Acquire 1H NMR Spectrum Add_CSA->Acquire_NMR Spectrum Obtain Spectrum with Diastereomeric Signals Acquire_NMR->Spectrum Integrate_NMR Integrate Signal Areas Spectrum->Integrate_NMR Integrate_NMR->End

A Comparative Guide to the Reactivity of (2R)-2,3-diaminopropan-1-ol and 1,3-diamino-2-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of two isomeric diaminopropanols: (2R)-2,3-diaminopropan-1-ol and 1,3-diamino-2-propanol. Understanding the distinct reactivity profiles of these molecules is crucial for their effective application as building blocks in medicinal chemistry, coordination chemistry, and materials science. This document outlines their structural differences, compares their reactivity in key chemical transformations, and provides relevant experimental protocols.

Structural and Electronic Properties

The fundamental difference between this compound and 1,3-diamino-2-propanol lies in the relative positions of their functional groups. This compound is a chiral vicinal diamine, with amino groups on adjacent carbon atoms (C2 and C3). In contrast, 1,3-diamino-2-propanol is an achiral molecule with its amino groups positioned on the terminal carbons (C1 and C3), separated by a carbon bearing a hydroxyl group. This structural variance significantly influences their conformational flexibility and the electronic environment of the reactive amine and alcohol functionalities.

PropertyThis compound1,3-diamino-2-propanol
Molecular Formula C₃H₁₀N₂OC₃H₁₀N₂O
Molecular Weight 90.12 g/mol 90.12 g/mol
Structure this compound structure1,3-diamino-2-propanol structure
Chirality Chiral (2R enantiomer)Achiral
Amine Type Vicinal diamine (primary)1,3-diamine (primary)
Hydroxyl Group Position C1 (primary)C2 (secondary)

Comparative Reactivity Analysis

The differing arrangements of the amino and hydroxyl groups in these two isomers lead to distinct reactivity patterns, particularly in chelation, acylation, and condensation reactions.

Chelation and Complex Formation

A significant area of application for diaminopropanols is in coordination chemistry, where they act as ligands for metal ions. The spatial arrangement of the nitrogen atoms dictates the size and stability of the resulting chelate rings.

This compound , as a vicinal diamine, is capable of forming a thermodynamically stable five-membered chelate ring with metal ions. This is a common and highly favored arrangement in coordination chemistry.

1,3-diamino-2-propanol , on the other hand, forms a six-membered chelate ring. While also stable, the stability of six-membered rings can be slightly less than that of five-membered rings for some metal ions. This compound is a versatile bidentate diamine ligand used in the synthesis of various organometallic compounds[1][2].

G Comparative Chelation of Diaminopropanol Isomers cluster_0 This compound cluster_1 1,3-diamino-2-propanol a N M1 Metal Ion a->M1 b N b->M1 label_a 5-Membered Chelate Ring c N M2 Metal Ion c->M2 d N d->M2 label_b 6-Membered Chelate Ring

Chelation modes of diaminopropanol isomers.
N-Acylation Reactions

The selective acylation of one or both amino groups is a common transformation in the synthesis of more complex molecules. The proximity of the two amino groups in This compound can present challenges in achieving mono-acylation due to the similar reactivity of the two primary amines. Intramolecular hydrogen bonding may also influence the reactivity of the adjacent amino and hydroxyl groups.

In 1,3-diamino-2-propanol , the greater separation between the two primary amino groups may allow for easier selective mono-acylation under carefully controlled stoichiometric conditions. The secondary hydroxyl group is generally less reactive towards acylation than the primary amines.

Condensation Reactions

Condensation of diamines with aldehydes or ketones can lead to the formation of cyclic structures or bis-imines. Experimental studies on the reaction between 1,3-diamino-2-propanol and aromatic aldehydes have shown that the formation of a hexahydropyrimidine is favored, particularly with less nucleophilic amines and electron-withdrawing groups on the aldehyde[1]. The alternative product is a bis-imine.

For This compound , condensation with aldehydes or ketones would be expected to yield imidazolidine derivatives (five-membered rings), which are common products from the reaction of 1,2-diamines with carbonyl compounds.

Experimental Protocols

General Protocol for N-Acylation of Diaminopropanols

This protocol is a general procedure and may require optimization for specific substrates and desired levels of acylation (mono- vs. di-acylation).

Materials:

  • Diaminopropanol isomer (e.g., 1,3-diamino-2-propanol)

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diaminopropanol isomer (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 2.2 equivalents for di-acylation, or 1.1 equivalents for attempted mono-acylation) dropwise to the stirred solution.

  • Slowly add the acyl chloride (2.1 equivalents for di-acylation, or 1.0 equivalent for attempted mono-acylation) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Copper(II) Complex Formation and Spectroscopic Analysis

This protocol describes a general method for forming and analyzing the copper(II) complexes of the diaminopropanol isomers.

Materials:

  • Diaminopropanol isomer

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

  • Methanol or ethanol

  • Deionized water

  • UV-Vis spectrophotometer

Procedure:

  • Prepare equimolar solutions of the diaminopropanol isomer and the copper(II) salt in a suitable solvent (e.g., methanol or a methanol/water mixture).

  • Slowly add the copper(II) salt solution to the stirred diaminopropanol solution at room temperature. A color change, typically to a blue or purple hue, indicates complex formation.

  • Stir the resulting solution for 1-2 hours at room temperature.

  • For isolation of the solid complex, the solvent can be slowly evaporated, or a less polar solvent can be added to induce precipitation. The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried.

  • To analyze the complex in solution, dilute an aliquot of the reaction mixture to a suitable concentration for UV-Vis spectroscopy.

  • Record the UV-Vis spectrum of the complex and compare it to the spectra of the starting materials to identify the new absorption bands corresponding to the d-d transitions of the copper(II) center in the complex. The position and intensity of these bands can provide information about the coordination geometry.

G Workflow for Comparative Reactivity Analysis A Select Diaminopropanol Isomer ((2R)-2,3- or 1,3-) B Choose Reaction Type (e.g., Acylation, Chelation) A->B C Execute Experimental Protocol B->C D Product Isolation and Purification C->D E Spectroscopic and Analytical Characterization (NMR, IR, MS, UV-Vis) D->E F Comparative Data Analysis E->F

Workflow for reactivity comparison.

Conclusion

The choice between this compound and 1,3-diamino-2-propanol as a synthetic precursor should be guided by the desired chemical outcome. The vicinal diamine structure of this compound is advantageous for the formation of five-membered chelate rings and provides a chiral scaffold. In contrast, 1,3-diamino-2-propanol offers a more conformationally flexible backbone, leading to six-membered chelate rings, and may allow for more straightforward selective functionalization of its more spatially separated amino groups. The experimental protocols provided herein offer a starting point for researchers to explore and exploit the unique reactivity of these valuable building blocks in their respective fields.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.